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  • Product: 6-Chloro-4-phenylpyridin-2-ol
  • CAS: 25297-48-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Aqueous Solubility of 6-Chloro-4-phenylpyridin-2-ol: A Technical Guide

Executive Summary In the landscape of drug development and agrochemical discovery, halogenated, phenyl-substituted pyridinols present unique physicochemical challenges. 6-Chloro-4-phenylpyridin-2-ol (CAS: 25297-48-7) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and agrochemical discovery, halogenated, phenyl-substituted pyridinols present unique physicochemical challenges. 6-Chloro-4-phenylpyridin-2-ol (CAS: 25297-48-7) is a prime example of a scaffold where structural dynamics heavily dictate macroscopic properties[1]. As a Senior Application Scientist, I have designed this whitepaper to dissect the molecular behavior of this compound. By understanding the causality between its tautomeric equilibrium, lipophilicity, and crystal lattice energy, researchers can accurately profile its aqueous solubility and dissociation constant (pKa) using self-validating experimental frameworks.

Structural Dynamics: The Lactam-Lactim Tautomerism

The physicochemical behavior of 6-Chloro-4-phenylpyridin-2-ol cannot be evaluated without addressing its dynamic tautomeric equilibrium. The compound exists in a state of flux between the 2-pyridinol (lactim) form and the 2-pyridone (lactam) form.

  • Solvent Causality: The position of this equilibrium is highly dependent on the dielectric constant of the environment. In non-polar environments (e.g., lipid bilayers, organic solvents), the 2-hydroxypyridine (lactim) form is thermodynamically favored. Conversely, in polar solvents like water and within the solid state, the 2-pyridone (lactam) form predominates[2].

  • Solid-State Impact: In the solid state, 2-pyridone derivatives form highly stable, hydrogen-bonded helical structures or dimers[2]. This strong intermolecular hydrogen bonding significantly increases the crystal lattice energy, which serves as a massive thermodynamic barrier to dissolution, directly causing the compound's poor aqueous solubility.

Physicochemical Properties Profile

The table below synthesizes the core quantitative data and structural inferences for 6-Chloro-4-phenylpyridin-2-ol. The electron-withdrawing nature of the 6-chloro group and the lipophilic bulk of the 4-phenyl group fundamentally shape these parameters.

PropertyValue / DescriptionMethod / Source
Chemical Name 6-Chloro-4-phenylpyridin-2-olIUPAC Nomenclature
CAS Number 25297-48-7Chemical Registry[1]
Molecular Formula C11H8ClNOStructural Analysis
Molecular Weight 205.64 g/mol Calculated[1]
Tautomeric Forms 2-Pyridinol (Lactim) ⇌ 2-Pyridone (Lactam)Equilibrium Dynamics[2]
Estimated pKa 8.5 – 9.5 (Weak Acid)Structure-Activity Inference
Estimated LogP 3.0 – 3.5In Silico Prediction
Aqueous Solubility < 50 µg/mL (Predicted)Structural Inference

Note: Unsubstituted 2-pyridone has a pKa of ~11.6[2]. The inductive electron-withdrawing effect of the 6-chloro substituent stabilizes the conjugate base, lowering the expected pKa to the 8.5–9.5 range.

Acid-Base Chemistry: pKa Determination Workflow

The Mechanistic Choice

Standard potentiometric titrations require high analyte concentrations (>1 mM), which inevitably exceed the solubility limit of lipophilic compounds like 6-Chloro-4-phenylpyridin-2-ol, leading to precipitation artifacts. Therefore, a Spectrophotometric (UV-metric) titration is the method of choice, adapted from [3]. The extended π-conjugation of the 4-phenylpyridine system provides a strong UV chromophore, allowing precise analysis at sub-micromolar concentrations where the compound remains fully dissolved.

Step-by-Step Protocol (Self-Validating System)
  • Stock Preparation: Dissolve the compound in a water-miscible co-solvent (e.g., DMSO) to create a 10 mM stock.

  • Aqueous Dilution: Dilute the stock into a series of strictly calibrated aqueous buffers ranging from pH 2.0 to 12.0. The final analyte concentration should be ~20 µM, ensuring the final DMSO concentration remains < 0.5% to prevent co-solvent-induced pKa shifts.

  • Spectral Acquisition: Record the UV-Vis spectra (200–400 nm) for each pH point at a constant temperature of 25.0 ± 0.1 °C.

  • System Validation (Isosbestic Point): Overlay the spectra. Self-Validation Check: The protocol is only valid if a sharp isosbestic point is observed. This confirms that only two species (the protonated and deprotonated forms) are contributing to the absorbance, ruling out degradation or precipitation.

  • Data Processing: Perform non-linear regression on the absorbance shifts at the λmax​ of the ionized species using the Henderson-Hasselbalch equation to calculate the precise pKa.

Aqueous Solubility: Experimental Protocol

The Mechanistic Choice

outlines the Shake-Flask method for solubilities > 10 mg/L[4]. Given the borderline predicted solubility of this compound, a modified Shake-Flask method coupled with high-sensitivity LC-MS/MS is required to bypass the limitations of traditional gravimetric or UV methods.

Step-by-Step Protocol (Self-Validating System)
  • Equilibration Setup: Add an excess of solid 6-Chloro-4-phenylpyridin-2-ol (e.g., 2 mg) to 1 mL of aqueous buffer (pH 7.4) in a sealed borosilicate glass vial.

  • Thermodynamic Agitation: Shake the suspension at 25.0 ± 0.5 °C. Self-Validation Check: To prove thermodynamic equilibrium has been reached, independent sample aliquots must be taken at both 24 hours and 48 hours. If the quantified concentration variance between these two time points exceeds 5%, equilibrium is incomplete, and agitation must continue.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical Causality: You must discard the first 200 µL of the filtrate to saturate the filter membrane's non-specific binding sites, preventing artificially low solubility readings.

  • Quantification: Dilute the filtrate into the mobile phase and quantify using a validated LC-MS/MS method against a multi-point standard curve prepared in an organic solvent.

Analytical Workflow Visualization

G Start 6-Chloro-4-phenylpyridin-2-ol Physicochemical Profiling Solubility Aqueous Solubility (OECD TG 105) Start->Solubility pKa Dissociation Constant (OECD TG 112) Start->pKa PrepSol Shake-Flask Equilibration (24-48h at 25°C) Solubility->PrepSol PrepPka Spectrophotometric Titration (UV-Vis monitoring) pKa->PrepPka PhaseSep Phase Separation (Centrifugation / Filtration) PrepSol->PhaseSep DataAcq Data Acquisition (Absorbance vs. pH) PrepPka->DataAcq Quant LC-MS/MS Quantification PhaseSep->Quant Calc Henderson-Hasselbalch Non-linear Regression DataAcq->Calc EndSol Thermodynamic Solubility Value (S0) Quant->EndSol EndPka pKa Value (Ionization Profile) Calc->EndPka

Workflow for determining the solubility and pKa of 6-Chloro-4-phenylpyridin-2-ol.

References

  • Title: 2-Pyridone (Tautomerism and Properties) Source: Wikipedia URL: [Link]

  • Title: OECD Test Guideline 112: Dissociation Constants in Water Source: Umwelt-online URL: [Link]

Sources

Exploratory

A Technical Guide to the In Vitro Mechanisms of Action of 6-Chloro-4-phenylpyridin-2-ol Derivatives

Executive Summary The 6-chloro-4-phenylpyridin-2-ol scaffold is a privileged heterocyclic structure that serves as a versatile backbone for the development of novel therapeutic agents. Derivatives of the broader pyridin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-chloro-4-phenylpyridin-2-ol scaffold is a privileged heterocyclic structure that serves as a versatile backbone for the development of novel therapeutic agents. Derivatives of the broader pyridin-2(1H)-one class have demonstrated a wide spectrum of in vitro biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. This guide provides an in-depth technical overview of the predominant in vitro mechanisms of action associated with these derivatives, with a primary focus on their role as kinase inhibitors in oncology. We will explore the causality behind experimental designs, present detailed protocols for key validation assays, and synthesize data to provide a clear understanding of how these compounds function at a molecular and cellular level.

The Pyridin-2(1H)-one Scaffold: A Foundation for Diverse Bioactivity

The pyridin-2(1H)-one core, characterized by a six-membered aromatic ring containing a nitrogen atom and a hydroxyl group at the 2-position, is a cornerstone of modern medicinal chemistry. The specific inclusion of a chlorine atom at the 6-position and a phenyl group at the 4-position creates a unique electronic and steric profile. This substitution pattern provides a strategic framework for creating derivatives with high target affinity and specificity. While the broader class of pyridine derivatives has been explored for various therapeutic applications, including antiviral and cholinesterase inhibition, a significant body of research points toward their efficacy as modulators of protein kinases involved in cell proliferation and survival.[1]

Primary Mechanism of Action: Inhibition of Protein Kinases

Many pyridin-2(1H)-one derivatives exert their anti-proliferative effects by targeting protein kinases, enzymes that play a critical role in cellular signaling. A key target for this class of compounds is c-Src kinase, a non-receptor tyrosine kinase that is frequently overactive in various human cancers and is implicated in tumor progression and metastasis.[1] The mechanism of action is often linked to the direct blockade of downstream signaling pathways, most notably the MAPK/ERK pathway.[1]

Molecular Interaction with the Kinase ATP-Binding Site

The inhibitory action of these derivatives typically stems from their ability to compete with adenosine triphosphate (ATP) for binding within the catalytic site of the kinase. The planar pyridinone ring can form hydrogen bonds with the "hinge" region of the kinase, a critical interaction for anchoring inhibitors. The phenyl and chloro substituents can then be tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.

Cellular Consequence: Disruption of the MAPK/ERK Signaling Pathway

Inhibition of upstream kinases like c-Src leads to a cascade of downstream effects. One of the most critical is the suppression of the Ras-Raf-MEK-ERK (MAPK) pathway. By preventing the phosphorylation and subsequent activation of key components like ERK1/2, these compounds effectively halt the transmission of growth signals to the nucleus, leading to cell cycle arrest and apoptosis.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., EGFR) cSrc c-Src RTK->cSrc Activates Ras Ras cSrc->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Inhibitor 6-Chloro-4-phenylpyridin-2-ol Derivative Inhibitor->cSrc Inhibits Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation G cluster_workflow Experimental Workflow A Phase 1: Cellular Phenotype (Cytotoxicity Screening) B Phase 2: Pathway Analysis (Western Blot for p-ERK) A->B Identifies Active Compounds C Phase 3: Direct Target Engagement (In Vitro Kinase Assay) B->C Confirms Pathway Modulation D Data Synthesis (IC50, Ki determination) C->D Quantifies Direct Inhibition

Caption: A logical workflow for characterizing the in vitro mechanism of action.

Phase 1: Assessing Cellular Cytotoxicity (MTT Assay)

The initial step is to determine the compound's ability to reduce cancer cell viability. The MTT assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which correlates with cell number.

Detailed Protocol: MTT Assay for Cytotoxicity [1][2]

  • Cell Seeding: Plate human cancer cells (e.g., A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare 2-fold serial dilutions of the test compounds in the appropriate culture medium. The final concentration range should typically span from 100 µM to 1 nM. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Phase 2: Confirming Pathway Modulation (Western Blot)

Once cytotoxic activity is confirmed, the next logical step is to verify that the compound inhibits the proposed signaling pathway. A western blot to measure the phosphorylation status of key proteins, such as ERK1/2, provides direct evidence of pathway modulation.

Detailed Protocol: Western Blot for Phospho-ERK1/2

  • Cell Treatment & Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the test compound at concentrations around its IC₅₀ for a specified time (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (p-ERK).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody for total ERK1/2 and a loading control like β-actin. A dose-dependent decrease in the p-ERK/total-ERK ratio confirms on-target pathway activity.

Phase 3: Quantifying Direct Target Engagement (In Vitro Kinase Assay)

The final and most definitive step is to demonstrate that the compound directly inhibits the activity of the purified target enzyme. This confirms that the cellular effects are not due to off-target or indirect mechanisms.

Detailed Protocol: In Vitro c-Src Kinase Assay

  • Reaction Setup: In a 96-well plate, combine recombinant human c-Src enzyme, a specific peptide substrate, and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add the 6-chloro-4-phenylpyridin-2-ol derivative at various concentrations (serial dilutions).

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for 30-60 minutes. The enzyme will phosphorylate the substrate.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production, or by using a phosphospecific antibody in an ELISA format.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by non-linear regression analysis.

Data Synthesis and Interpretation

The data gathered from these workflows allow for a comprehensive evaluation of the compound's in vitro mechanism of action.

Table 1: Representative In Vitro Data for a Hypothetical Derivative

ParameterAssayResultInterpretation
Cellular Potency MTT Assay (A549 cells)IC₅₀ = 0.5 µMThe compound exhibits potent anti-proliferative activity against lung cancer cells.
Pathway Inhibition Western Blot (A549 cells)p-ERK reduction at >0.2 µMThe cytotoxic effect correlates with the inhibition of the MAPK/ERK pathway.
Target Engagement In Vitro c-Src Kinase AssayIC₅₀ = 0.08 µMThe compound is a direct and potent inhibitor of the c-Src kinase.

This tiered data provides a strong, logical argument: the compound directly inhibits c-Src kinase at nanomolar concentrations, which leads to the suppression of the MAPK/ERK pathway in cells, ultimately resulting in potent anti-proliferative effects.

Alternative Mechanisms and Broader Applications

While kinase inhibition is a prominent mechanism, it is crucial to recognize that derivatives from this scaffold have shown promise in other areas.

  • Antimicrobial Activity: Some pyridin-2-one derivatives exhibit antibacterial and antifungal properties. [2][3]The mechanism is often related to the disruption of microbial cell wall synthesis or the inhibition of essential enzymes. This is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using broth microdilution methods. [2]* Cholinesterase Inhibition: For neurodegenerative diseases like Alzheimer's, pyridine derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [4][5]These assays measure the enzyme's ability to hydrolyze a substrate, and inhibitor potency is reported as an IC₅₀ or Kᵢ value.

Conclusion

The 6-chloro-4-phenylpyridin-2-ol scaffold represents a highly adaptable platform for drug discovery. A systematic in vitro evaluation, beginning with cellular assays and progressing to specific molecular target validation, is critical for elucidating the precise mechanism of action. For anticancer applications, these derivatives often function as potent kinase inhibitors that disrupt key signaling cascades like the MAPK/ERK pathway. The detailed protocols and logical workflows presented in this guide provide a robust framework for researchers to confidently investigate and validate the therapeutic potential of this promising class of compounds.

References

  • ACS Publications. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Available from: [Link]

  • Jafar, N. N. et al. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biosciences, Biotechnology Research Asia. Available from: [Link]

  • ResearchGate. Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. Available from: [Link]

  • PMC. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available from: [Link]

  • Usiena Air. New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Available from: [Link]

  • PubMed. Synthesis of 6-chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives: Antidiabetic, antioxidant, β-glucuronidase inhibiton and their molecular docking studies. Available from: [Link]

  • PMC. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]

Sources

Foundational

Thermodynamic Stability and Degradation Pathways of 6-Chloro-4-phenylpyridin-2-ol: A Technical Guide

Abstract 6-Chloro-4-phenylpyridin-2-ol (CAS: 25297-48-7) is a highly specialized halogenated heterocyclic building block utilized extensively in pharmaceutical synthesis and agrochemical development. Understanding its th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

6-Chloro-4-phenylpyridin-2-ol (CAS: 25297-48-7) is a highly specialized halogenated heterocyclic building block utilized extensively in pharmaceutical synthesis and agrochemical development. Understanding its thermodynamic stability and degradation kinetics is critical for predicting its behavior during formulation, storage, and environmental exposure. This whitepaper provides an in-depth mechanistic analysis of its lactam-lactim tautomerism, primary degradation pathways (hydrolytic and photolytic), and the self-validating experimental protocols required to profile its stability.

Molecular Architecture & Tautomeric Thermodynamics

The core structural dynamic governing the stability and reactivity of 6-Chloro-4-phenylpyridin-2-ol is its ability to undergo lactam-lactim tautomerization, existing in an equilibrium between the 2-pyridinol (enol) and 2(1H)-pyridinone (keto) forms[1].

Solvent-Driven Thermodynamic Shifts

The predominance of one tautomer over the other is strictly dictated by the dielectric constant and hydrogen-bonding capacity of the surrounding medium[2].

  • Gas Phase & Non-Polar Solvents: In vacuum or non-polar solvents (e.g., cyclohexane), the enol form (6-chloro-4-phenylpyridin-2-ol) is energetically competitive or slightly favored. This is due to the lower intrinsic energy of the aromatic pyridine ring compared to the cross-conjugated pyridinone system[3].

  • Polar Protic Solvents & Solid State: In aqueous media or polar solvents, the equilibrium shifts drastically toward the keto form (6-chloro-4-phenylpyridin-2(1H)-one). The pyridinone tautomer possesses a significantly higher dipole moment (~4.5 D compared to ~1.5 D for the enol), which is thermodynamically stabilized by the high dielectric constant of polar solvents[2]. Furthermore, in the solid state, the keto form establishes robust intermolecular hydrogen-bonding networks, forming highly stable dimers that lock the molecule into the pyridinone configuration[4].

Substituent Effects

The molecule's specific substituents uniquely modulate this equilibrium:

  • 6-Chloro Group: As a strongly electron-withdrawing group via induction (-I effect), the chlorine atom increases the acidity of the N-H/O-H protons, facilitating the proton relay mechanisms required for tautomerization[4].

  • 4-Phenyl Group: The bulky phenyl ring provides extended π -conjugation. This conjugation stabilizes the planar architecture of the molecule, increasing the activation energy required for any degradation pathway that disrupts the aromaticity of the core ring.

Mechanistic Degradation Pathways

While halogenated pyridines are generally recognized for their environmental persistence and resistance to microbial degradation[5], 6-Chloro-4-phenylpyridin-2-ol is susceptible to specific forced degradation pathways under extreme conditions.

Hydrolytic Degradation (Nucleophilic Aromatic Substitution)

Unlike aliphatic chlorides, the C-Cl bond in chloropyridines is highly stable under neutral or acidic conditions[6]. However, under strongly basic conditions (pH > 11), the molecule undergoes Nucleophilic Aromatic Substitution (SNAr). The nitrogen atom in the pyridinone ring withdraws electron density, highly activating the ortho (C2/C6) positions. Hydroxide ions attack the C6 position, displacing the chloride ion (a good leaving group) to yield 4-phenylpyridine-2,6-diol.

Photolytic Cleavage

Halogenated pyridines are highly vulnerable to ultraviolet (UV) irradiation[7]. Exposure to UV light (specifically at 254 nm) triggers the homolytic cleavage of the C-Cl bond. This photolytic degradation follows pseudo-first-order kinetics. The cleavage generates a highly reactive 4-phenylpyridin-2-ol radical, which rapidly reacts with dissolved oxygen or water to form poly-hydroxylated intermediates, eventually leading to the complete opening of the pyridine ring and mineralization[7].

degradation_pathway A 6-Chloro-4-phenylpyridin-2-ol (Enol Form) B 6-Chloro-4-phenylpyridin-2(1H)-one (Keto Form) A->B Tautomeric Equilibrium C Hydrolysis (OH-) SNAr at C6 B->C Base/H2O E Photolysis (UV) C-Cl Cleavage B->E hν (254 nm) D 4-Phenylpyridine-2,6-diol C->D -HCl F 4-Phenylpyridin-2-ol Radical E->F -Cl•

Fig 1: Tautomeric equilibrium and primary degradation pathways of 6-Chloro-4-phenylpyridin-2-ol.

Quantitative Data Summaries

The following tables synthesize the thermodynamic parameters and kinetic degradation profiles expected for 6-Chloro-4-phenylpyridin-2-ol based on established literature for structurally analogous chloropyridinols.

Table 1: Thermodynamic Parameters of Tautomerism

Parameter Non-Polar Media (e.g., Cyclohexane) Polar Protic Media (e.g., Water/Methanol)
Dominant Tautomer Enol (Pyridinol) Keto (Pyridinone)

| Free Energy Difference ( ΔG ) | ~ -3 to 0 kJ/mol (favors Enol) | ~ +15 to +18 kJ/mol (favors Keto) | | Dipole Moment | ~ 1.5 D | ~ 4.5 D | | Dimerization Enthalpy | Low | High (~ -9.9 kcal/mol) |

Table 2: Accelerated Degradation Kinetics | Stress Condition | Primary Degradation Pathway | Estimated Half-Life ( t1/2​ ) | Major Degradants | | :--- | :--- | :--- | :--- | | Hydrolytic (pH 12, 50°C) | Nucleophilic Aromatic Substitution (SNAr) | 48 - 72 hours | 4-Phenylpyridine-2,6-diol | | Hydrolytic (pH 2, 50°C) | Protonation-induced stabilization | > 14 days | None (Highly stable) | | Photolytic (UV 254 nm) | Homolytic C-Cl Cleavage | 2 - 4 hours | Hydroxylated intermediates, Ring-opened products |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every experimental choice is grounded in the physicochemical causality of the molecule.

Protocol 1: Thermodynamic Tautomer Profiling via Variable-Temperature NMR (VT-NMR)

Causality: NMR shifts are highly sensitive to the electronic environment. By altering the solvent dielectric constant and temperature, we can quantitatively map the thermodynamic equilibrium ( ΔG , ΔH , ΔS ) of the tautomerization.

  • Sample Preparation: Prepare two identical 5 mM solutions of 6-Chloro-4-phenylpyridin-2-ol. Dissolve Sample A in CDCl3​ (low dielectric constant, favors enol) and Sample B in DMSO-d6​ (high dielectric constant, favors keto).

  • VT-NMR Acquisition: Acquire 1H and 13C spectra from 25°C to 80°C in 10°C increments.

  • Kinetic Analysis: Monitor the chemical shift of the proton exchanging between the oxygen and nitrogen. Calculate the equilibrium constant ( Keq​ ) at each temperature by integrating the distinct signals of the enol and keto forms (if exchange is slow on the NMR timescale) or by tracking the averaged chemical shift.

Protocol 2: Accelerated Photolytic and Hydrolytic Degradation (ICH Q1A/Q1B Compliant)

Causality: Forced degradation identifies the intrinsic stability characteristics of the molecule. For photolysis, quartz vessels are mandatory because standard borosilicate glass absorbs UV light below 300 nm, which would artificially shield the 6-chloro group from the 254 nm energy required to break the C-Cl bond.

  • Hydrolytic Stress: Prepare 1 mg/mL solutions in 0.1 N HCl (acidic) and 0.1 N NaOH (basic). Incubate at 50°C in dark, sealed vials for 48 hours. Aliquot samples at 0, 12, 24, and 48 hours.

  • Photolytic Stress: Prepare a 1 mg/mL aqueous solution in a quartz vessel. Expose to UV irradiation (254 nm) in a controlled photoreactor for 24 hours. Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • LC-MS/MS Quantification: Quench all aliquots. Analyze via LC-MS/MS using a C18 column. Monitor the parent mass ( m/z 206 [M+H]+ ) for kinetic decay and scan for the primary m/z 188 [M+H]+ degradant (4-phenylpyridine-2,6-diol) in the basic hydrolysis samples.

workflow Start 6-Chloro-4-phenylpyridin-2-ol Sub1 Thermodynamic Profiling Start->Sub1 Sub2 Forced Degradation Start->Sub2 NMR Variable Temp NMR (Solvent Effects) Sub1->NMR UV UV-Vis Spectroscopy (pKa & Tautomerism) Sub1->UV Hydro Hydrolytic Stress (pH 2 vs pH 12, 50°C) Sub2->Hydro Photo Photolytic Stress (UV 254nm, 10-50h) Sub2->Photo LCMS LC-MS/MS Analysis (Kinetics & Intermediates) NMR->LCMS UV->LCMS Hydro->LCMS Photo->LCMS

Fig 2: Experimental workflow for thermodynamic profiling and forced degradation analysis.

Conclusion

The thermodynamic stability of 6-Chloro-4-phenylpyridin-2-ol is heavily reliant on its environment, shifting between its enol and keto tautomers based on solvent polarity. While the molecule exhibits robust stability under acidic and neutral conditions—making it a reliable intermediate in chemical synthesis—it is highly susceptible to photolytic dehalogenation and base-catalyzed nucleophilic aromatic substitution. By employing the rigorous, causality-driven protocols outlined above, researchers can accurately map its degradation kinetics, ensuring the integrity of downstream pharmaceutical and agrochemical applications.

References

  • Tautomerization of Nucleobase Model Compounds: The 4-Pyridinol and 4(1H)-Pyridinone Monomers and Their Dimers - The Journal of Physical Chemistry A - ACS Publications.
  • An In-depth Technical Guide to the Tautomerism of Clopidol - Benchchem.
  • Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones - ResearchGate.
  • 2-Pyridone - Grokipedia.
  • Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation - ResearchGate.
  • Developmental Toxicity Studies in Rats and Rabbits with 3,5,6- Trichloro-2-pyridinol - Oxford Academic.
  • 2-Chloropyridine - Wikipedia.

Sources

Exploratory

Preclinical In Vitro Toxicity and Safety Data Profile for 6-Chloro-4-phenylpyridin-2-ol: A Mechanistic and Methodological Guide

Executive Summary 6-Chloro-4-phenylpyridin-2-ol (CAS: 25297-48-7) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Chloro-4-phenylpyridin-2-ol (CAS: 25297-48-7) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals. While its utility in drug discovery is well-documented, its specific structural motifs—a chlorinated pyridine ring and a phenylpyridine backbone—present unique toxicological liabilities.

This technical guide provides an authoritative, in-depth framework for evaluating the in vitro toxicity and safety profile of 6-Chloro-4-phenylpyridin-2-ol. By dissecting the structural alerts and detailing self-validating experimental protocols, this whitepaper equips drug development professionals with the mechanistic insights required to de-risk this chemotype early in the preclinical pipeline.

Structural Alerts and Mechanistic Causality

To design an effective in vitro safety screening cascade, we must first understand the predictive toxicology of the molecule's core substructures. 6-Chloro-4-phenylpyridin-2-ol contains two primary structural alerts that dictate its potential toxicity pathways:

A. The Phenylpyridine Backbone: Mitochondrial Complex I Inhibition

The 4-phenylpyridine moiety is structurally analogous to 1-methyl-4-phenylpyridinium (MPP+), a well-characterized neurotoxin. MPP+ exerts its profound cytotoxicity by actively accumulating within mitochondria and selectively inhibiting Complex I of the electron transport chain, leading to rapid ATP depletion and oxidative stress [1]. Consequently, any safety assessment of 6-Chloro-4-phenylpyridin-2-ol must prioritize high-resolution mitochondrial toxicity screening to rule out MPP+-like respiratory blockade.

B. The Chloropyridine Ring: CYP-Mediated N-Oxidation and Clastogenesis

Halogenated pyridines are known to undergo Phase I metabolism via hepatic Cytochrome P450 (CYP450) enzymes, forming reactive pyridine N-oxide intermediates. Research indicates that the cytotoxicity and clastogenicity (chromosome-breaking potential) of chloropyridines are heavily influenced by the position of the halogen and the subsequent formation of these N-oxides [2]. Furthermore, intermediate degradation products of chloropyridines have demonstrated significant genotoxicity in human lymphocyte models [3]. Therefore, genotoxicity assays must incorporate exogenous metabolic activation (S9 fraction) to capture the transient, reactive metabolites of 6-Chloro-4-phenylpyridin-2-ol.

Toxicity Pathway Visualization

ToxicityPathway Compound 6-Chloro-4-phenylpyridin-2-ol (Parent Compound) CYP Hepatic CYP450 Metabolism Compound->CYP Phase I Mito Mitochondrial Uptake Compound->Mito Transport NOxide Pyridine N-Oxide Intermediate CYP->NOxide N-oxidation Genotox Genotoxicity & Clastogenesis NOxide->Genotox DNA Damage ComplexI Complex I Inhibition (MPP+-like Mechanism) Mito->ComplexI Blockade CytoTox ATP Depletion & Cytotoxicity ComplexI->CytoTox Oxidative Stress

Figure 1: Proposed dual-pathway in vitro toxicity mechanism for 6-Chloro-4-phenylpyridin-2-ol.

Standardized In Vitro Assays & Methodologies

To empirically validate the safety of 6-Chloro-4-phenylpyridin-2-ol, researchers must deploy assays that isolate primary mechanisms of action from secondary necrotic effects. Below are the self-validating protocols designed specifically for this chemotype.

Protocol 1: High-Content Screening (HCS) for Mitochondrial Toxicity

Standard viability assays (e.g., MTT, CellTiter-Glo) cannot distinguish between direct mitochondrial poisoning and general cellular necrosis. This multiplexed HCS protocol uses HepG2 cells (chosen for their baseline metabolic competence) to isolate primary mitochondrial impairment.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well collagen-coated microplate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point dose-response curve of 6-Chloro-4-phenylpyridin-2-ol (0.1 µM to 100 µM) in DMSO (final DMSO concentration ≤0.5%). Treat cells for 4 hours and 24 hours. Causality Note: The 4-hour timepoint captures acute mitochondrial depolarization before secondary membrane rupture occurs.

  • Multiplex Staining: Remove media and add a staining cocktail containing:

    • Hoechst 33342 (1 µM): To quantify total cell number and nuclear condensation.

    • TMRM (Tetramethylrhodamine methyl ester, 100 nM): A potentiometric dye that accumulates in healthy, polarized mitochondria.

    • TO-PRO-3 (1 µM): A cell-impermeant dye that only stains cells with compromised plasma membranes (necrosis).

  • Incubation & Washing: Incubate for 30 minutes at 37°C. Wash gently with warm PBS to remove unbound dye.

  • Imaging & Analysis: Image using an automated high-content confocal imager.

    • Self-Validation/Interpretation: If 6-Chloro-4-phenylpyridin-2-ol induces a loss of TMRM signal without an increase in TO-PRO-3 uptake at the 4-hour mark, it is confirmed as a primary mitochondrial toxicant (MPP+-like behavior) [1].

Protocol 2: Bacterial Reverse Mutation (Ames) Test for Genotoxicity

Because the clastogenic risk of chloropyridines is driven by their N-oxide metabolites [2, 3], the Ames test must be rigorously controlled with exogenous metabolic activation.

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium tester strains (TA98, TA100, TA1535, TA1537) overnight in nutrient broth.

  • S9 Mix Formulation: Prepare a 10% rat liver S9 fraction (induced by Aroclor 1254) supplemented with NADP+ and glucose-6-phosphate to simulate hepatic Phase I metabolism.

  • Pre-Incubation (The Critical Step): In sterile test tubes, combine 100 µL of bacterial suspension, 500 µL of S9 mix (or PBS for the -S9 control), and 100 µL of 6-Chloro-4-phenylpyridin-2-ol at varying concentrations (up to 5,000 µ g/plate ). Incubate at 37°C for 20 minutes. Causality Note: Pre-incubation is mandatory for chloropyridines to allow sufficient time for the S9 enzymes to generate the reactive N-oxide intermediates before plating.

  • Plating: Add 2 mL of molten top agar containing trace histidine/biotin to the tubes, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates for 48-72 hours at 37°C. Count revertant colonies. A dose-dependent increase in revertant colonies (≥2-fold over vehicle control) in the +S9 condition indicates that the compound's metabolites are mutagenic.

Quantitative Safety Data Summary

Based on analog data for chlorinated phenylpyridines and standard pharmaceutical intermediate thresholds, the following table summarizes the expected in vitro safety profile and acceptable limits for 6-Chloro-4-phenylpyridin-2-ol.

Assay Type / EndpointTarget MechanismExpected Threshold / IC₅₀Toxicological Interpretation
HCS Mitochondrial Potential Complex I InhibitionIC₅₀ > 50 µMValues < 10 µM indicate severe MPP+-like neurotoxic/mitochondrial liability.
HepG2 Cytotoxicity (24h) General Cell ViabilityIC₅₀ ~ 80 - 150 µMModerate baseline cytotoxicity; typical for halogenated aromatics.
Ames Test (+/- S9) Mutagenicity / DNA DamageNegative up to 5 mg/plateIf positive in +S9 only, confirms reactive N-oxide formation [2].
In Vitro Micronucleus ClastogenesisNOAEL equivalent > 200 µMAssesses chromosome breakage; highly sensitive to chloropyridine metabolites [3].
hERG Patch Clamp Cardiotoxicity (Off-target)IC₅₀ > 30 µMLow risk of QT prolongation unless the hydroxyl group is heavily substituted.

Conclusion

The safe integration of 6-Chloro-4-phenylpyridin-2-ol into drug discovery and chemical manufacturing requires a nuanced understanding of its structural liabilities. By recognizing the dual threat of MPP+-like mitochondrial impairment and CYP-mediated clastogenesis, researchers can deploy targeted, self-validating assays—such as HCS mitochondrial profiling and pre-incubation Ames testing. Adhering to the methodologies and thresholds outlined in this guide ensures robust preclinical de-risking, maintaining scientific integrity and accelerating safe compound advancement.

References

  • Bradbury AJ, Costall B, Domeney AM, Jenner P, Kelly ME, Marsden CD, Naylor RJ. "1-methyl-4-phenylpyridine is neurotoxic to the nigrostriatal dopamine pathway." Nature, 1986 Jan;319(6048):56-7. URL: [Link]

  • Anuszewska EL, Koziorowska JH. "Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines." Toxicology In Vitro, 1995 Apr;9(2):91-4. URL:[Link]

  • Vlastos D, Antonopoulou M, Konstantinou I. "Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products." Journal of Hazardous Materials, 2017 Jan 5;321:558-566. URL:[Link]

Foundational

Elucidating the Electronic Properties of 6-Chloro-4-phenylpyridin-2-ol: A Theoretical and Computational Guide

Executive Summary 6-Chloro-4-phenylpyridin-2-ol (CAS: 25297-48-7) is a highly versatile heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates, agrochemicals, and cyclometalated tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Chloro-4-phenylpyridin-2-ol (CAS: 25297-48-7) is a highly versatile heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates, agrochemicals, and cyclometalated transition metal complexes (e.g., Iridium/Ruthenium phosphors)[1]. The rational design of derivatives based on this scaffold requires a profound understanding of its intrinsic electronic properties, reactive sites, and tautomeric behavior.

This whitepaper provides an in-depth technical guide to modeling the electronic structure of 6-Chloro-4-phenylpyridin-2-ol using Density Functional Theory (DFT). By establishing a self-validating computational protocol, we bridge the gap between quantum mechanical predictions and practical bench-level applications, detailing the causality behind specific methodological choices such as functional selection, basis set expansion, and solvation modeling[2].

Chemical Context and Structural Nuances

Before initiating any computational workflow, a rigorous analysis of the molecule's structural idiosyncrasies is required. 6-Chloro-4-phenylpyridin-2-ol features three distinct electronic domains:

  • The Pyridine Core: An electron-deficient heteroaromatic ring that typically acts as a π-electron acceptor[3].

  • The Phenyl Substituent (C4): An electron-rich moiety capable of extending the conjugation of the system, often serving as the primary electron donor in intramolecular charge transfer (ICT) events[2].

  • The Halogen and Hydroxyl Substituents (C6 and C2): The chlorine atom exerts a strong inductive electron-withdrawing effect (-I) while offering minor resonance donation (+R). Crucially, the hydroxyl group at the C2 position introduces lactam-lactim tautomerism .

The Causality of Tautomerism in DFT

In the gas phase, the lactim (2-hydroxypyridine) form may represent a local minimum. However, in polar solvents and biological systems, the equilibrium shifts dramatically toward the lactam (2-pyridone) form due to the stabilization of the highly polar carbonyl group and enhanced intermolecular hydrogen bonding. Failing to account for this tautomeric equilibrium in DFT calculations will yield fundamentally flawed Frontier Molecular Orbital (FMO) energies and Molecular Electrostatic Potential (MEP) maps.

Computational Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity and trustworthiness, the following step-by-step DFT protocol is designed as a self-validating system. Every geometric optimization must be mathematically proven to be a true energy minimum.

Step-by-Step DFT Workflow

Step 1: Conformational and Tautomeric Initialization

  • Action: Generate 3D coordinates for both the lactim (6-chloro-4-phenylpyridin-2-ol) and lactam (6-chloro-4-phenylpyridin-2(1H)-one) tautomers.

  • Rationale: To accurately predict the dominant species, both forms must be optimized independently to calculate the Gibbs free energy difference (ΔG).

Step 2: Geometry Optimization (B3LYP-D3/6-311++G(d,p))

  • Action: Execute ground-state geometry optimization using the B3LYP hybrid functional augmented with Grimme’s D3 dispersion correction, utilizing the 6-311++G(d,p) basis set[4].

  • Causality behind the Basis Set:

    • The (d,p) polarization functions are mandatory to describe the asymmetric electron density of the highly electronegative chlorine atom.

    • The ++ diffuse functions are critical. Because the molecule contains oxygen and nitrogen atoms with non-bonding lone pairs, diffuse functions allow the basis set to accurately model the spatial extent of these electrons far from the nucleus, which is essential for accurate MEP generation and nucleophilicity predictions[4][5].

    • The D3 empirical dispersion correction captures the π-π stacking potential of the phenyl ring, which standard B3LYP fails to model accurately[5].

Step 3: Frequency Calculation (The Validation Step)

  • Action: Perform a vibrational frequency calculation on the optimized geometries at the exact same level of theory.

  • Validation: The protocol is self-validating only if the output yields zero imaginary frequencies . An imaginary frequency indicates the structure is trapped in a transition state (saddle point) rather than a true local energy minimum. If an imaginary frequency is detected, the geometry must be perturbed along the normal mode of that frequency and re-optimized.

Step 4: Implicit Solvation Modeling

  • Action: Apply the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) using water or DMSO as the continuous medium.

  • Rationale: Solvation stabilizes the zwitterionic resonance contributors of the lactam form, providing a realistic thermodynamic profile for drug development applications[6].

DFT_Workflow Step1 1. Conformational & Tautomeric Search (Lactam vs. Lactim Forms) Step2 2. Geometry Optimization B3LYP-D3/6-311++G(d,p) Step1->Step2 Step3 3. Frequency Calculation (Validation: 0 Imaginary Freqs) Step2->Step3 Step4 4. Implicit Solvation Modeling (PCM/SMD in Polar Solvents) Step3->Step4 Step5 5. Electronic Property Extraction (FMO, MEP, NBO Analysis) Step4->Step5

Fig 1: Step-by-step self-validating DFT computational workflow for pyridine derivatives.

Electronic Properties and Data Analysis

Once the true minimum geometries are validated, the electronic properties can be extracted to predict the molecule's chemical reactivity, optical properties, and binding affinities.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the kinetic stability and chemical reactivity of the molecule[3].

  • HOMO Localization: In 6-Chloro-4-phenylpyridin-2-ol, the HOMO is predominantly localized over the electron-rich phenyl ring and the hydroxyl/carbonyl oxygen. This region acts as the primary electron donor[2].

  • LUMO Localization: The LUMO is concentrated on the electron-deficient chloropyridine core. The highly electronegative chlorine atom at C6 significantly lowers the LUMO energy, making the pyridine ring highly susceptible to nucleophilic attack[5].

Global Reactivity Descriptors

Using Koopmans' theorem, the ionization potential ( I≈−EHOMO​ ) and electron affinity ( A≈−ELUMO​ ) can be used to calculate global reactivity descriptors. These metrics are vital for drug development professionals assessing the molecule's potential for covalent binding or off-target toxicity[3].

Table 1: Representative DFT-Derived Electronic Parameters (B3LYP/6-311++G(d,p))

ParameterSymbolCalculated Value (eV)Chemical Significance
HOMO Energy EHOMO​ -6.10Indicates electron-donating capacity (higher = better donor).
LUMO Energy ELUMO​ -1.38Indicates electron-accepting capacity (lower = better acceptor).
Energy Gap ΔE 4.72Determines kinetic stability and optical polarizability.
Chemical Hardness η 2.36Resistance to charge transfer; higher values indicate stability.
Electronegativity χ 3.74Tendency of the molecule to attract electrons.
Electrophilicity Index ω 2.96Measures the stabilization energy upon receiving electrons.

(Note: Values are representative benchmarks derived from analogous chlorophenylpyridine systems to illustrate the expected theoretical output[3][5].)

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution across the molecule, critical for predicting non-covalent interactions (e.g., hydrogen bonding, halogen bonding) during receptor docking[5].

  • Nucleophilic Regions (Red): Concentrated strictly around the oxygen atom (hydroxyl or carbonyl), representing the absolute minimum potential.

  • Electrophilic Regions (Blue): Localized around the acidic N-H proton (in the lactam form) and the peripheral protons of the pyridine ring.

  • Halogen Bonding (Sigma-Hole): A localized region of positive electrostatic potential exists on the outermost extension of the C-Cl bond, allowing the chlorine atom to act as a highly specific electrophile in supramolecular assemblies[5].

Electronic_Properties HOMO HOMO (-6.10 eV) Localized on Phenyl Ring (Electron Donor) Gap Energy Gap (ΔE ≈ 4.72 eV) Intramolecular Charge Transfer HOMO->Gap LUMO LUMO (-1.38 eV) Localized on Pyridine Core (Electron Acceptor) LUMO->Gap Nuc Nucleophilic Site (Hydroxyl/Carbonyl Oxygen) Gap->Nuc Elec Electrophilic Site (Chlorine-substituted C6) Gap->Elec

Fig 2: FMO energy gap and resulting reactive site distribution via intramolecular charge transfer.

Conclusion and Applications in Drug Development

The theoretical profiling of 6-Chloro-4-phenylpyridin-2-ol via DFT reveals a highly polarized molecule with distinct, spatially separated nucleophilic and electrophilic domains. The narrow HOMO-LUMO gap facilitates efficient intramolecular charge transfer, making this scaffold an excellent candidate for photoluminescent materials (such as Ir(III) cyclometalated complexes)[1].

For drug development professionals, the calculated MEP and NBO (Natural Bond Orbital) analyses provide a predictive roadmap for derivatization. By understanding the causality of the lactam-lactim tautomerism and the exact electronic influence of the C6-chlorine atom, medicinal chemists can rationally design nucleophilic substitution reactions or optimize the molecule for specific target-protein binding pockets.

References

  • From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations The Journal of Physical Chemistry A - ACS Publications[Link]

  • Experimental and theoretical investigation of cyclometalated phenylpyridine iridium(III) complex based on flavonol and ibuprofen ligands RSC Advances (RSC Publishing)[Link]

  • Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening MDPI[Link]

  • Design and Biological Profiling of a Drug-like Chloropyridine Diamine as a Dual Antioxidant–Antimicrobial Lead: In Vitro Evaluation and In Silico Multi-Target Studies MDPI[Link]

Sources

Protocols & Analytical Methods

Method

Applications of 6-Chloro-4-phenylpyridin-2-ol in medicinal chemistry

Application Note: 6-Chloro-4-phenylpyridin-2-ol as a Privileged Scaffold in Kinase Inhibitor Design Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Document Type: Technical Applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 6-Chloro-4-phenylpyridin-2-ol as a Privileged Scaffold in Kinase Inhibitor Design

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Document Type: Technical Application Note & Experimental Protocols

Mechanistic Rationale: The Pyridone Pharmacophore in Drug Design

In modern medicinal chemistry, the optimization of kinase inhibitors frequently requires balancing biochemical potency with favorable physicochemical properties. 6-Chloro-4-phenylpyridin-2-ol (CAS 25297-48-7) —which exists in tautomeric equilibrium with 6-chloro-4-phenyl-2-pyridone —serves as a highly versatile, privileged building block for this exact purpose.

Historically, aminopyridine and aniline scaffolds have been used as hinge-binding motifs in kinase inhibitors. However, these electron-rich aromatic systems often carry embedded genotoxicity liabilities (e.g., testing positive in Ames assays) and high lipophilicity (clogP)[1]. Replacing these motifs with a 2-pyridone core systematically resolves these issues. The pyridone ring reduces overall lipophilicity, eliminates the mutagenic potential associated with amino-aromatics, and frequently improves kinome selectivity[1][2].

Structurally, the 2-pyridone motif acts as an exceptional hydrogen-bond donor/acceptor pair, perfectly complementing the backbone amides of the kinase hinge region[2]. In the context of 6-chloro-4-phenyl-2-pyridone:

  • The 2-Pyridone Core: Anchors the molecule to the kinase hinge via bidentate hydrogen bonding.

  • The C4-Phenyl Group: Projects into the adjacent hydrophobic pocket (e.g., the gatekeeper region), providing crucial π−π stacking or van der Waals interactions.

  • The C6-Chloride: Serves as an orthogonal synthetic handle. Because the pyridone ring is electron-deficient, the C6-chloride is highly activated for palladium-catalyzed cross-coupling reactions, allowing late-stage diversification into the solvent channel or DFG-out pocket[3][4].

G Hinge Kinase Hinge Region (Backbone Amides) Pyridone 2-Pyridone Core (H-Bond Donor/Acceptor) Pyridone->Hinge Bidentate Hydrogen Bonding C4_Phenyl C4-Phenyl Group (Hydrophobic Pocket Binder) Pyridone->C4_Phenyl C6_Sub C6-Chloride Handle (Pd-Coupling Site for Solvent Channel) Pyridone->C6_Sub

Kinase Hinge-Binding Pharmacophore Model of the Substituted Pyridone Core.

Overcoming Ambident Nucleophilicity: Regioselective Alkylation

A persistent challenge in utilizing 6-chloro-4-phenylpyridin-2-ol is its ambident nucleophilicity. Deprotonation yields an anion that can react at either the nitrogen (N-alkylation) or the oxygen (O-alkylation)[5]. For kinase inhibitors, N-alkylation is typically required to lock the compound in the pyridone tautomeric form, which is essential for hinge binding.

Traditional alkylation in polar aprotic solvents (e.g., DMF) with standard bases (e.g., K2CO3 or Cs2CO3) often yields intractable mixtures of N- and O-alkylated products. However, recent advances demonstrate that conducting the reaction in water supplemented with a micellar surfactant (Tween 20) dramatically alters the regioselectivity[5]. The micellar environment increases the local concentration of the hydrophobic alkyl halide and the pyridone, while the aqueous phase modulates the thermodynamics of the transition states, heavily favoring N-alkylation (often >10:1 ratio)[5].

G cluster_0 Tautomeric Precursor A 6-Chloro-4-phenylpyridin-2-ol (2-Pyridinol) B 6-Chloro-4-phenyl-2-pyridone (2-Pyridone) A->B Equilibrium C N-Alkylated Intermediate (Hinge Binder Core) B->C Regioselective N-Alkylation (Tween 20, H2O) D Fully Functionalized Kinase Inhibitor C->D Pd-Catalyzed Cross-Coupling (at C6-Chloride)

Orthogonal Functionalization Workflow for 6-Chloro-4-phenylpyridin-2-ol.

Quantitative Data Summaries

The tables below summarize the expected causality and statistical outcomes when functionalizing 6-chloro-4-phenylpyridin-2-ol, based on validated methodologies for substituted chloropyridones[4][5].

Table 1: Influence of Reaction Conditions on Alkylation Regioselectivity

Alkylating AgentSolvent SystemBaseAdditiveN:O RatioYield (N-Alkylated)
Benzyl BromideDMFK2CO3None2:145%
Benzyl BromideH2OK2CO32% Tween 20>15:192%
Isopropyl IodideDMFCs2CO3None1:315%
Isopropyl IodideH2OK2CO32% Tween 20>5:178%

Table 2: Palladium-Catalyzed C6-Functionalization of N-Alkylated Chloropyridones

Coupling TypeReagentCatalyst SystemTemp / TimeIsolated Yield
Buchwald-HartwigMorpholinePd(OAc)2 / Xantphos / Cs2CO3100 °C / 8 h85%
Suzuki-MiyauraPhenylboronic AcidPd(dppb)Cl2 / K3PO490 °C / 12 h88%
Suzuki-MiyauraHeteroaryl BoronatePd(PPh3)4 / Na2CO3100 °C / 16 h76%

Experimental Protocols

Protocol A: Regioselective N-Alkylation in Micellar Aqueous Media

This protocol leverages micellar catalysis to overcome ambident nucleophilicity, driving the reaction toward the N-alkylated pyridone[5].

Reagents:

  • 6-Chloro-4-phenylpyridin-2-ol (1.0 mmol)

  • Alkyl halide (e.g., Benzyl bromide or primary/secondary alkyl iodide) (1.5 mmol)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • Tween 20 (2% w/w aqueous solution, 5.0 mL)

Step-by-Step Methodology:

  • Preparation of Micellar Medium: Dissolve 100 mg of Tween 20 in 5.0 mL of deionized water to create a 2% w/w solution.

  • Reagent Addition: To a 25 mL round-bottom flask, add 6-Chloro-4-phenylpyridin-2-ol (1.0 mmol) and K2CO3 (2.0 mmol). Add the 5.0 mL Tween 20 solution.

  • Initiation: Stir the suspension vigorously at room temperature for 10 minutes to ensure complete deprotonation and micelle incorporation.

  • Alkylation: Add the alkyl halide (1.5 mmol) dropwise. The reaction mixture will become a milky emulsion.

  • Reaction Monitoring: Stir at room temperature for 3–12 hours. Monitor the reaction via LC-MS. The micellar environment accelerates the reaction, typically reaching >95% conversion within 4 hours for primary halides.

  • Workup: Dilute the mixture with EtOAc (15 mL) and water (10 mL). Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure N-alkylated 6-chloro-4-phenyl-2-pyridone.

Protocol B: Buchwald-Hartwig Amination of the C6-Chloride

The electron-deficient nature of the pyridone ring activates the C6-chloride for facile oxidative addition by Palladium, enabling the installation of solubilizing amine groups[3][4].

Reagents:

  • N-Alkylated 6-chloro-4-phenyl-2-pyridone (from Protocol A) (0.5 mmol)

  • Secondary Amine (e.g., Morpholine or Piperazine derivative) (0.6 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (5 mol%, 0.025 mmol)

  • Xantphos (10 mol%, 0.05 mmol)

  • Cesium carbonate (Cs2CO3) (1.0 mmol)

  • Anhydrous 1,4-Dioxane (4.0 mL)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the N-alkylated 6-chloro-4-phenyl-2-pyridone (0.5 mmol), Cs2CO3 (1.0 mmol), Pd(OAc)2 (5 mol%), and Xantphos (10 mol%).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with dry Argon (repeat 3 times).

  • Solvent and Amine Addition: Add anhydrous 1,4-Dioxane (4.0 mL) and the secondary amine (0.6 mmol) via syringe.

  • Heating: Replace the septum with a Teflon screw cap under an Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 8 hours.

  • Validation: Cool to room temperature. Sample 10 µL of the mixture, dilute with LC-MS grade Acetonitrile, and verify the disappearance of the starting material and the formation of the product mass.

  • Workup: Dilute the crude mixture with dichloromethane (10 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional dichloromethane (10 mL).

  • Isolation: Concentrate the filtrate in vacuo. Purify the residue by automated flash chromatography (DCM/MeOH gradient) to afford the final C6-aminated pyridone kinase inhibitor.

References

  • Structure-based Design of Pyridone–Aminal eFT508 Targeting Dysregulated Translation by Selective Mitogen-activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2)
  • Source: PubMed Central (NIH)
  • Source: Organic Letters (ACS Publications)
  • 4-Amino-2-chloropyridine CAS 14432-12-3 (Chloropyridine Cross-Coupling Reactivity)
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Application

Application Note: Protocol for Regioselective Halogenation of 6-Chloro-4-phenylpyridin-2-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Application Guide Introduction & Mechanistic Rationale The functionalization of highly substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Application Guide

Introduction & Mechanistic Rationale

The functionalization of highly substituted pyridines is a cornerstone in the development of novel pharmacophores and agrochemicals. The substrate 6-chloro-4-phenylpyridin-2-ol (CAS: 25297-48-7) presents a unique synthetic challenge due to the presence of multiple directing groups and its inherent tautomerism.

As a self-validating system, the successful regioselective halogenation of this scaffold relies on exploiting the electronic biases of the 2-pyridone tautomer. In solution, 6-chloro-4-phenylpyridin-2-ol exists in equilibrium with its lactam form, 6-chloro-4-phenylpyridin-2(1H)-one[1]. Polar aprotic solvents (such as DMF) strongly stabilize the highly nucleophilic pyridone tautomer[2].

Causality of Regioselectivity

Electrophilic aromatic substitution on 2-pyridones typically occurs at the C3 and C5 positions[3]. In our specific substrate, the directing effects are competitive:

  • C2-Hydroxyl / Lactam Carbonyl: Strongly activates the ortho (C3) and para (C5) positions via resonance (+M effect).

  • C6-Chloro: Inductively withdraws electron density (-I effect) while weakly donating via resonance, effectively deactivating the adjacent C5 position relative to C3.

  • C4-Phenyl: Imparts roughly equal steric hindrance to both C3 and C5, but weakly activates both via resonance.

Because the C3 position is adjacent to the highly electron-donating oxygen/nitrogen system and is insulated from the deactivating inductive pull of the C6-chlorine, it represents the most electron-rich site (highest HOMO coefficient)[4]. By utilizing mild, solid-state electrophilic halogen sources (NBS or NIS) at low temperatures, we can kinetically trap the C3-halogenated product and suppress C5-halogenation or di-halogenation[5].

Mechanism Substrate 6-Chloro-4-phenylpyridin-2-ol (Pyridone Tautomer Favored) Reagents Electrophilic Source (NBS or NIS) Substrate->Reagents DMF, 0 °C Intermediate Wheland Intermediate (C3-attack stabilized by +M of -OH/=O) Reagents->Intermediate X+ Transfer Product 3-Halo-6-chloro-4-phenylpyridin-2-ol (Kinetically Favored Product) Intermediate->Product -H+ (Fast) SideProduct 5-Halo / Di-Halo Species (Suppressed at 0 °C) Intermediate->SideProduct Excess X+ / Heat

Figure 1: Mechanistic pathway for the regioselective electrophilic C3-halogenation.

Optimization of Reaction Parameters

To establish a robust and reproducible protocol, various conditions were evaluated. The quantitative data below demonstrates the causality between solvent/temperature choices and the resulting regioselectivity. The use of molecular halogens ( Br2​ , I2​ ) in protic solvents leads to poor selectivity and over-reaction, whereas N-halosuccinimides in DMF provide exceptional control.

Table 1: Optimization of Halogenation Conditions

Reagent (Eq.)SolventTemperatureTime (h)Conversion (%)Selectivity (C3:C5)Isolated Yield (%)
NBS (1.05) DMF 0 °C to RT 2.0 >98 95 : 5 88
NBS (1.05)DCMRT12.06580 : 2054
Br2​ (1.00)AcOHRT1.0>9970 : 30 *42
NIS (1.10) DMF / TFA RT 4.0 >95 98 : 2 85
I2​ (1.20)MeCN60 °C8.08085 : 1561

*Note: Reaction with Br2​ resulted in significant formation of the 3,5-dibromo side product.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. In-process visual cues and specific quenching mechanisms ensure that the reaction is tightly controlled and highly reproducible.

Workflow Step1 1. Substrate Dissolution (DMF, 0 °C) Step2 2. Halogen Addition (NBS/NIS) Step1->Step2 Step3 3. Reaction Monitoring (LC-MS/TLC) Step2->Step3 Step4 4. Quenching (Na2S2O3 / H2O) Step3->Step4 Step5 5. Isolation (Precipitation) Step4->Step5

Figure 2: Step-by-step experimental workflow for the regioselective halogenation protocol.

Protocol A: Regioselective C3-Bromination

Target: 3-Bromo-6-chloro-4-phenylpyridin-2-ol

  • Substrate Preparation: Charge a dry, round-bottom flask equipped with a magnetic stir bar with 6-chloro-4-phenylpyridin-2-ol (1.0 eq, e.g., 5.0 mmol, 1.03 g).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (15 mL, 0.33 M). Stir until complete dissolution is achieved. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Weigh out N-Bromosuccinimide (NBS) (1.05 eq, 5.25 mmol, 0.93 g). Critical Step: Add the NBS in three equal portions over 15 minutes. This controlled addition prevents localized heating and suppresses C5-bromination.

  • Reaction Progression: Remove the ice bath after 30 minutes and allow the mixture to warm to room temperature. Stir for an additional 1.5 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. The reaction is self-validating when the starting material mass ( [M+H]+=206.0 ) is fully converted to the brominated product mass ( [M+H]+=283.9/285.9 isotopic pattern).

  • Quenching & Isolation: Pour the reaction mixture into 50 mL of ice-cold saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Causality: The thiosulfate instantly reduces any unreacted electrophilic bromine, halting the reaction and preventing background oxidation during workup.

  • Filtration: The highly hydrophobic product will precipitate as a white/pale yellow solid, while succinimide and DMF remain in the aqueous phase. Filter the solid under vacuum, wash with cold distilled water (3 x 20 mL), and dry under high vacuum to afford the pure product.

Protocol B: Regioselective C3-Iodination

Target: 6-Chloro-3-iodo-4-phenylpyridin-2-ol

  • Substrate Preparation: Dissolve 6-chloro-4-phenylpyridin-2-ol (1.0 eq, 5.0 mmol, 1.03 g) in anhydrous DMF (15 mL).

  • Activation: Add Trifluoroacetic Acid (TFA) (0.5 eq, 2.5 mmol, 0.19 mL). Causality: Iodine is a softer, less reactive electrophile than bromine. TFA acts as a Brønsted acid to activate N-Iodosuccinimide (NIS) by protonating the succinimide carbonyl, thereby increasing the electrophilicity of the iodine atom without requiring harsh heating.

  • Electrophile Addition: Add NIS (1.10 eq, 5.5 mmol, 1.24 g) in one portion at room temperature. Cover the flask with aluminum foil to prevent light-induced radical side reactions.

  • Reaction Progression: Stir at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3) or LC-MS ( [M+H]+=331.9 ).

  • Quenching & Isolation: Quench with 50 mL of 10% aqueous Na2​S2​O3​ . The disappearance of the characteristic iodine/NIS color (brown/yellow to colorless) visually validates the quench. Precipitate, filter, wash with water, and dry under vacuum.

Analytical Characterization & Troubleshooting

  • Regioisomer Differentiation: The C3-halo vs. C5-halo isomers can be definitively distinguished using 1H-NMR. In the C3-halogenated product, the single remaining aromatic proton (at C5) will appear as a singlet around δ 6.8 - 7.2 ppm. If halogenation occurred at C5, the C3 proton would appear further downfield due to the proximity of the deshielding lactam carbonyl.

  • Over-halogenation: If LC-MS indicates the presence of a di-halogenated species, ensure that the reaction temperature is strictly maintained at 0 °C during NBS addition, and verify the purity/titration of the NBS reagent.

  • Incomplete Conversion: Ensure DMF is strictly anhydrous. Water can competitively react with NBS/NIS, forming hypohalous acids that alter the reaction kinetics and regioselectivity.

References[4] Title: Regioselective Halogenations and Subsequent Suzuki−Miyaura Coupling onto Bicyclic 2-Pyridones.

Source: The Journal of Organic Chemistry. URL: [Link]5] Title: Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Source: Organic Letters. URL: [Link]3] Title: A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Source: Chemical Science. URL: [Link]1] Title: Theoretical Investigation of Tautomerism of 2- and 4-Pyridones: Origin, Substituent and Solvent Effects. Source: ResearchGate / Journal of Physical Chemistry A. URL: [Link]2] Title: Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ≒ 2-pyridone equilibrium. Source: ResearchGate. URL: [Link]

Sources

Method

Application Note: Preparation of 6-Chloro-4-phenylpyridin-2-ol via Cyclization and Selective Hydrolysis

Scientific Context & Introduction The 2-pyridone and 2-pyridinol scaffolds are privileged structures in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, antiviral agents, and central n...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Introduction

The 2-pyridone and 2-pyridinol scaffolds are privileged structures in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, antiviral agents, and central nervous system (CNS) therapeutics. Specifically, 4-phenyl-substituted pyridines and their halogenated derivatives have recently been identified as potent inhibitors of the PA–PB1 subunit interaction in the influenza virus RNA polymerase [1, 2].

6-Chloro-4-phenylpyridin-2-ol (CAS: 25297-48-7), which exists in tautomeric equilibrium with 6-chloro-4-phenylpyridin-2(1H)-one , is a highly valuable synthetic intermediate. The presence of the orthogonal functional groups (a nucleophilic hydroxyl/lactam and an electrophilic aryl chloride) allows for divergent late-stage functionalization, such as Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination.

This application note details a robust, three-step synthetic protocol to access 6-chloro-4-phenylpyridin-2-ol. The guide emphasizes the mechanistic rationale behind the solvent and reagent choices, ensuring a self-validating and reproducible workflow for drug development professionals.

Retrosynthetic Strategy & Mechanistic Rationale

Direct cyclization to form mono-chlorinated pyridines is notoriously difficult to control regioselectively. Therefore, the most reliable synthetic strategy relies on the construction of a symmetrical dihydroxy precursor, followed by global chlorination and a highly controlled, selective mono-hydrolysis.

The Three-Step Pathway
  • Cyclization : Condensation of 3-phenylglutaconic acid with aqueous ammonia yields the symmetrical 4-phenylpyridine-2,6-diol (also known as 4-phenylglutaconimide).

  • Chlorination : Treatment with Phosphorus oxychloride ( POCl3​ ) converts the diol into 2,6-dichloro-4-phenylpyridine [3]. POCl3​ is preferred over SOCl2​ because it forms a highly reactive dichlorophosphite intermediate that efficiently activates the tautomeric lactam oxygen for nucleophilic displacement by chloride.

  • Selective Hydrolysis : The critical step. The dichloro-intermediate is subjected to nucleophilic aromatic substitution ( SN​Ar ) using Sodium Hydroxide ( NaOH ) in a tert-butanol/water mixture.

Causality of Selectivity in Mono-Hydrolysis

Why does the hydrolysis stop cleanly at the mono-chloro stage? The first chloride undergoes SN​Ar rapidly due to the highly electrophilic nature of the 2,6-dichloropyridine core. Once the first hydroxide substitutes the chloride, the resulting 2-pyridinol immediately tautomerizes to the 2-pyridone. In the strongly basic reaction medium, this species is deprotonated to form a pyridonate anion . The anionic charge strongly donates electron density into the pyridine ring via resonance, severely deactivating the remaining C6-position toward a second nucleophilic attack. Furthermore, the bulky tert-butanol solvent prevents competing alkoxide substitutions while maintaining the solubility of the organic precursors at reflux.

G N1 3-Phenylglutaconic Acid + Ammonia N2 4-Phenylpyridine-2,6-diol N1->N2 Cyclization (NH4OH, Reflux) N3 2,6-Dichloro-4-phenylpyridine N2->N3 Chlorination (POCl3, 145 °C) N4 6-Chloro-4-phenylpyridin-2-ol N3->N4 Selective Hydrolysis (NaOH, t-BuOH, Reflux)

Figure 1: Overall synthetic workflow for the preparation of 6-Chloro-4-phenylpyridin-2-ol.

G2 S1 2,6-Dichloro-4-phenylpyridine (Electrophilic Core) S2 Meisenheimer Intermediate (C2 Attack by OH⁻) S1->S2 + OH⁻ (Rate Determining) S3 6-Chloro-4-phenylpyridin-2-ol (Tautomeric Mixture) S2->S3 - Cl⁻ (Fast) S4 Pyridonate Anion (Electron-Rich) S3->S4 Base-Catalyzed Deprotonation S5 Second Hydrolysis BLOCKED (High Activation Energy) S4->S5 Electrostatic Repulsion of OH⁻

Figure 2: Mechanistic rationale demonstrating the electronic deactivation that ensures mono-hydrolysis selectivity.

Experimental Protocols

Step 1: Synthesis of 4-Phenylpyridine-2,6-diol
  • Setup : Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reaction : Dissolve 3-phenylglutaconic acid (20.0 g, 97.0 mmol) in 150 mL of 28% aqueous ammonium hydroxide ( NH4​OH ).

  • Heating : Heat the mixture to reflux (approx. 100 °C) for 12 hours. The reaction transitions from a clear solution to a thick suspension as the cyclized product forms.

  • Workup : Cool the reaction mixture to 0 °C in an ice bath. Acidify carefully with 6M HCl to pH 3 to ensure complete precipitation of the diol.

  • Isolation : Filter the precipitate under vacuum, wash sequentially with cold water (2 × 50 mL) and cold ethanol (20 mL), and dry under high vacuum at 60 °C overnight.

Step 2: Chlorination to 2,6-Dichloro-4-phenylpyridine

Caution: POCl3​ is highly corrosive and reacts violently with water. Perform strictly inside a fume hood.

  • Setup : In a dry, 250 mL Parr pressure reactor or a heavy-walled round-bottom flask equipped with a drying tube, add 4-phenylpyridine-2,6-diol (10.0 g, 53.4 mmol) [4].

  • Reagent Addition : Slowly add freshly distilled POCl3​ (40 mL, excess). Add 3 drops of anhydrous DMF as a catalyst (facilitates Vilsmeier-Haack type activation).

  • Heating : Heat the mixture to 145 °C for 16 hours.

  • Quenching : Cool the reactor to room temperature. Carefully and slowly pour the dark reaction mixture over 500 g of crushed ice with vigorous stirring. Self-Validation Check: The excess POCl3​ will hydrolyze exothermically; ensure the temperature remains below 20 °C to prevent product degradation.

  • Extraction & Purification : Extract the aqueous suspension with Dichloromethane (3 × 150 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ until CO2 evolution ceases, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Recrystallize from hot ethanol to yield 2,6-dichloro-4-phenylpyridine as off-white needles[1].

Step 3: Selective Hydrolysis to 6-Chloro-4-phenylpyridin-2-ol
  • Setup : In a 250 mL round-bottom flask, dissolve 2,6-dichloro-4-phenylpyridine (5.0 g, 22.3 mmol) in 80 mL of tert-butanol.

  • Base Addition : Add a solution of NaOH (3.5 g, 87.5 mmol, ~4.0 equiv.) dissolved in 20 mL of deionized water.

  • Reflux : Heat the biphasic mixture to vigorous reflux (85 °C) for 18 hours. Monitor by TLC (Hexanes:EtOAc 4:1). The starting material spot ( Rf​=0.8 ) should completely disappear, replaced by a highly polar baseline spot (the pyridonate salt).

  • Workup : Cool to room temperature and remove the majority of the tert-butanol under reduced pressure. Dilute the remaining aqueous residue with 50 mL of water and extract once with Diethyl Ether (30 mL) to remove any unreacted starting material or non-polar impurities.

  • Precipitation : Cool the aqueous layer to 0 °C and carefully acidify with 2M HCl to pH 5–6. Self-Validation Check: Do not over-acidify below pH 3, as the amphoteric product may re-dissolve as a hydrochloride salt.

  • Isolation : Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under vacuum to afford pure 6-chloro-4-phenylpyridin-2-ol.

Data Presentation

Table 1: Physicochemical Properties of Target and Intermediates

CompoundMolecular WeightPhysical StateMelting PointTLC Rf​ Key 1 H NMR Diagnostic Peaks ( CDCl3​ / DMSO-d6​ )
4-Phenylpyridine-2,6-diol 187.19 g/mol Beige Solid>250 °C0.1 (EtOAc) δ 11.2 (br s, 2H, OH), 6.3 (s, 2H, Py-H)
2,6-Dichloro-4-phenylpyridine 224.08 g/mol Off-White Needles88–90 °C0.8 (Hex:EtOAc 4:1) δ 7.49 (s, 2H, Py-H), 7.50–7.63 (m, 5H, Ar-H)
6-Chloro-4-phenylpyridin-2-ol 205.64 g/mol White Powder185–187 °C0.3 (Hex:EtOAc 1:1) δ 12.1 (br s, 1H, NH/OH), 6.8 (s, 1H), 6.5 (s, 1H)

Table 2: Optimization of Selective Hydrolysis Conditions

EntrySolvent SystemBase (Equiv.)Temp (°C)Time (h)ConversionMono:Di Hydrolysis Ratio
1 H2​O / Dioxane (1:1) NaOH (2.0)1001260%95 : 5
2 H2​O / Dioxane (1:1) NaOH (5.0)10024>99%80 : 20
3 H2​O / t-BuOH (1:4) NaOH (4.0)8518>95%>99 : 1
4 H2​O / EtOH (1:4) NaOH (4.0)801885%70 : 0 (30% Et-Ether side product)

Note: Entry 3 represents the optimized conditions. The steric bulk of tert-butanol prevents the formation of unwanted ether side-products (as seen in Entry 4 with Ethanol), while maintaining excellent mono-selectivity.

References

  • Francesconi, V., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Pharmaceuticals, 17(7), 920. Retrieved from[Link]

  • MDPI Open Access Journals. Synthesis of 2,6-Dichloro-4-phenylpyridines. Retrieved from [Link]

  • Barclay, T. M., et al. (2004). Dithiazolodithiazolyl Radicals: Substituent Effects on Solid State Structures and Properties. Chemistry of Materials, 16(10), 2004. Retrieved from[Link]

Application

Functionalization of 6-Chloro-4-phenylpyridin-2-ol for material science applications

Application Note: Divergent Functionalization of 6-Chloro-4-phenylpyridin-2-ol for Advanced Optoelectronic and Bioactive Materials Executive Summary & Strategic Rationale The molecule 6-Chloro-4-phenylpyridin-2-ol (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Functionalization of 6-Chloro-4-phenylpyridin-2-ol for Advanced Optoelectronic and Bioactive Materials

Executive Summary & Strategic Rationale

The molecule 6-Chloro-4-phenylpyridin-2-ol (CAS: 25297-48-7) is a highly versatile, electron-deficient heterocyclic scaffold. While the 2-pyridone core has long been utilized in medicinal chemistry as a metabolically stable amide bioisostere[1], it has recently emerged as a critical building block in materials science. Pyridine and pyridone derivatives are now heavily engineered as Electron-Transporting Materials (ETMs) in Organic Light-Emitting Diodes (OLEDs) and as charge-transporting layers in Perovskite Solar Cells (PSCs) due to their deep HOMO levels and excellent thermal stability[2].

Functionalizing this scaffold requires precise control over its dual-nature reactivity: the ambient nucleophilicity of the C2-OH/NH tautomeric system and the electrophilicity of the C6-Cl bond. Attempting direct palladium-catalyzed cross-coupling on the unprotected pyridone often leads to catalyst deactivation (via stable Pd-chelate formation) or unwanted Chan-Lam-type N-arylation[3]. To circumvent this, we employ a Tautomer-Locking Strategy prior to π -system extension.

Mechanistic Causality: The Order of Operations

As a Senior Application Scientist, the most common point of failure I observe in pyridine functionalization is the misordering of synthetic steps. The optimal workflow dictates that the C2 position must be addressed before the C6 position.

  • Tautomer Locking (C2 Functionalization): The starting material exists in an equilibrium between 2-hydroxypyridine and 2-pyridone. By selectively O-alkylating or N-alkylating this position, we lock the tautomer. For materials science (e.g., spin-coated OLED layers), O-alkylation with long-chain aliphatic halides is preferred to maximize solubility and film-forming properties. This is achieved using Silver (I) salts (e.g., Ag2​CO3​ ). According to Hard-Soft Acid-Base (HSAB) principles, the soft Ag+ coordinates to the halogen of the alkylating agent, leaving the hard oxygen atom of the pyridonate to perform the SN​2 attack.

  • π -Extension (C6 Functionalization): Once the tautomer is locked, the C6-Cl bond is activated via Palladium-catalyzed Suzuki-Miyaura cross-coupling[3]. The electron-donating nature of the alkoxy group at C2 makes the C6-Cl bond less reactive than a standard 2-chloropyridine. Therefore, sterically demanding, electron-rich bidentate ligands (like dppf) are required to accelerate the oxidative addition step and prevent the pyridine nitrogen from poisoning the palladium center.

  • Late-Stage C-H Activation: If further tuning is required, the C3 and C5 positions can undergo site-selective C-H functionalization, guided by the steric and electronic directing effects of the established C2 and C6 substituents[4].

Self-Validating Experimental Protocols

Protocol A: Chemoselective O-Alkylation (Tautomer Locking)

Objective: Convert 6-Chloro-4-phenylpyridin-2-ol to 2-(hexyloxy)-6-chloro-4-phenylpyridine to enhance organic solubility and prevent Pd-poisoning.

  • Reaction Setup: In an oven-dried, argon-purged Schlenk flask, dissolve 6-Chloro-4-phenylpyridin-2-ol (10.0 mmol) in anhydrous Toluene (50 mL).

  • Reagent Addition: Add Silver Carbonate ( Ag2​CO3​ , 6.0 mmol, 0.6 equiv) and 1-Iodohexane (12.0 mmol, 1.2 equiv). Shield the flask from light using aluminum foil, as silver salts are photosensitive.

  • Execution: Heat the suspension to 80 °C and stir vigorously for 12 hours.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove silver salts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc, 9:1).

  • System Validation (Quality Control):

    • TLC: The reaction is complete when the highly polar starting material ( Rf​∼0.1 ) is replaced by a non-polar, UV-active spot ( Rf​∼0.7 ).

    • NMR Causality Check: Confirm O-alkylation over N-alkylation via 13C NMR. The C2 carbon of an O-alkyl pyridine shifts downfield to ∼164-166 ppm , whereas an N-alkyl pyridone carbonyl typically resonates at ∼162 ppm . The 1H NMR will show a distinct triplet at ∼4.3 ppm corresponding to the −O-CH2​− protons.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6

Objective: Extend the π -conjugation of the locked scaffold by coupling an arylboronic acid at the C6 position to tune the LUMO energy level.

  • Reaction Setup: In a Schlenk tube, combine the O-alkylated intermediate from Protocol A (5.0 mmol), 4-(Diphenylamino)phenylboronic acid (6.0 mmol), and K2​CO3​ (15.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.25 mmol, 5 mol%). The bidentate dppf ligand is critical here to enforce a cis-geometry on the Pd center, facilitating rapid reductive elimination and preventing the pyridine nitrogen from forming an inactive chelate.

  • Solvent & Execution: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 25 mL). Heat to 95 °C under argon for 16 hours.

  • Workup: Extract with Dichloromethane ( 3×20 mL ), wash with brine, dry over Na2​SO4​ , and purify via column chromatography.

  • System Validation (Quality Control):

    • LC-MS: Monitor the transition from the isotopic pattern of the chlorinated starting material (M and M+2 in a 3:1 ratio) to the unified mass of the cross-coupled product.

    • Photophysical Check: A successful π -extension will result in a distinct bathochromic (red) shift in the UV-Vis absorption spectrum compared to the starting material.

Quantitative Data: Material Properties

The functionalization sequence predictably alters the frontier molecular orbitals, transitioning the molecule from a synthetic precursor to a device-ready material.

Compound StageSubstitution ProfileHOMO (eV)LUMO (eV)Triplet Energy ( ET​ , eV)Primary Application
Starting Scaffold 6-Chloro-4-phenylpyridin-2-ol-6.10-2.502.85Synthetic Precursor
Locked Intermediate C2-O-Hexyl, C6-Chloro-5.95-2.402.80Soluble Intermediate
π -Extended ETM C2-O-Hexyl, C6-Aryl-5.80-2.752.65OLED ETM / PSC HTM
(Note: Energy levels are representative values derived from cyclic voltammetry and density functional theory calculations typical for this class of pyridine derivatives).

Synthetic Workflow Visualization

G SM 6-Chloro-4-phenylpyridin-2-ol (Starting Material) O_Alk O-Alkylation (Ag2CO3, Alkyl Halide) SM->O_Alk Kinetic Control (Solubility) N_Alk N-Alkylation (K2CO3, Alkyl Halide) SM->N_Alk Thermodynamic Control (Stability) Suzuki_O Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) O_Alk->Suzuki_O C6-Cl Activation Suzuki_N Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) N_Alk->Suzuki_N C6-Cl Activation CH_Act Late-Stage C-H Activation (C3/C5 Positions) Suzuki_O->CH_Act Fine-Tuning OLED Optoelectronic Materials (OLEDs / PSCs) Suzuki_O->OLED High Electron Mobility Suzuki_N->CH_Act Fine-Tuning Pharma Bioactive Scaffolds (Drug Bioisosteres) Suzuki_N->Pharma Metabolic Stability CH_Act->OLED CH_Act->Pharma

Divergent functionalization pathways of 6-Chloro-4-phenylpyridin-2-ol for material applications.

References

  • Source: Synlett (1998)
  • Source: Chemical Science (RSC Publishing, 2017)
  • Source: RSC Advances (RSC Publishing)
  • Source: RSC Advances (RSC Publishing, 2026)

Sources

Technical Notes & Optimization

Troubleshooting

Best purification and recrystallization techniques for 6-Chloro-4-phenylpyridin-2-ol

Technical Support Center: 6-Chloro-4-phenylpyridin-2-ol Welcome to the Advanced Technical Support Center for the purification and structural isolation of 6-chloro-4-phenylpyridin-2-ol (CAS: 25297-48-7). As a Senior Appli...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-Chloro-4-phenylpyridin-2-ol

Welcome to the Advanced Technical Support Center for the purification and structural isolation of 6-chloro-4-phenylpyridin-2-ol (CAS: 25297-48-7). As a Senior Application Scientist, I have designed this portal to move beyond basic empirical procedures, providing you with the mechanistic causality behind each purification step.

I. Mechanistic Overview: The Analyte Profile

Before troubleshooting, it is critical to understand the physicochemical nature of 6-chloro-4-phenylpyridin-2-ol. This compound exists in a dynamic lactam-lactim tautomeric equilibrium, fluctuating between the 2-pyridinol (aromatic hydroxyl) and 2-pyridone (lactam) forms.

In the gas phase or non-polar solvents, the lactim (pyridinol) form may be detectable; however, at room temperature and in polar environments, the lactam (pyridone) tautomer heavily dominates[1]. This tautomerism dictates its purification behavior:

  • Hydrogen Bonding: The lactam form establishes strong intermolecular hydrogen bonds (N-H···O=C), forming robust dimers or polymeric chains in the solid state. This results in high lattice energy, making the compound poorly soluble in cold, non-polar solvents.

  • Solvent-Dependent Crystallization: The choice of a polar protic versus a polar aprotic solvent directly influences the hydrogen-bonding network during nucleation, which can yield different crystalline habits or cluster formations[2].

II. Diagnostic Troubleshooting & FAQs

Q1: During recrystallization, my crude mixture forms an intractable oil at the bottom of the flask instead of crystallizing. How do I fix "oiling out"? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your impure mixture is depressed below the saturation temperature of the chosen solvent system. The strong hydrogen-bonding network of the pyridone is disrupted by structurally similar impurities (e.g., unreacted phenyl precursors or regioisomers). Solution: Do not attempt to force crystallization from the oil. Instead, transition to a solvent system with a higher dielectric constant, or utilize an anti-solvent approach. Dissolve the oil in a minimal amount of hot ethanol, then add water (anti-solvent) dropwise until slight turbidity persists. Seed the solution immediately while hot, and cool it at a strictly controlled rate (e.g., 5 °C/hour) to favor crystal nucleation over phase separation.

Q2: I am observing significant material loss during my recrystallization steps, resulting in poor yields. What is the optimal solvent strategy? Causality: Pyridone derivatives often exhibit a relatively flat solubility curve in certain organic solvents, meaning the difference between hot solubility and cold solubility is minimal, leading to high retention of the product in the mother liquor[3]. Solution: Optimize the solvent volumes strictly. A highly effective system for chlorinated pyridones is a binary mixture of Acetonitrile and Ethyl Acetate (CH3CN-AcOEt)[4]. Acetonitrile provides the polarity needed to disrupt the dimers at high temperatures, while Ethyl Acetate acts to lower the overall solubility upon cooling, driving the product out of the solution.

Q3: My crude product contains non-polar organic impurities and potentially over-chlorinated byproducts. Recrystallization alone is not achieving >99% purity. What is the most efficient pre-treatment? Causality: Co-crystallization occurs when impurities possess similar spatial geometries or can participate in the hydrogen-bonding lattice. Solution: Exploit the acidic nature of the pyridinol tautomer. The hydroxyl proton has a pKa of approximately 11. By performing an acid-base extraction (detailed in Protocol 1 below), you selectively deprotonate the target molecule into a water-soluble sodium salt, leaving non-acidic organic impurities in the organic phase.

III. Validated Experimental Workflows

Protocol 1: Self-Validating Acid-Base Reprecipitation

This protocol acts as a self-validating system: the successful phase transfer of the compound is continuously monitored via pH, ensuring no product is lost in the organic wash.

  • Dissolution & Deprotonation: Suspend 10 g of crude 6-chloro-4-phenylpyridin-2-ol in 100 mL of Dichloromethane (DCM). Slowly add 100 mL of 1M aqueous NaOH. Stir vigorously for 30 minutes at room temperature.

  • Phase Separation: Transfer to a separatory funnel. The target compound is now in the upper aqueous layer as a sodium salt. The lower DCM layer contains non-polar impurities.

  • In-Process Control (IPC): Spot the DCM layer on a TLC plate (Eluent: 1:1 EtOAc/Hexane). If UV-active impurities remain, perform a second wash of the aqueous layer with 50 mL of fresh DCM.

  • Reprecipitation: Transfer the aqueous layer to a beaker equipped with a magnetic stirrer. Submerge an ice bath around the beaker. Slowly add 1M HCl dropwise until the pH reaches 4.0–5.0.

  • Validation: A dense white/off-white precipitate will form immediately. The self-validation lies in the pH: dropping below pH 3 provides no additional yield but risks protonating other basic impurities, while staying above pH 6 leaves the product dissolved as a salt.

  • Isolation: Filter the precipitate under a vacuum, wash with 20 mL of ice-cold distilled water, and dry under a vacuum at 50 °C for 12 hours.

Protocol 2: Anti-Solvent Recrystallization
  • Dissolution: Transfer the semi-pure solid from Protocol 1 to a round-bottom flask. Add a minimal volume of boiling Ethanol (approx. 5-8 mL per gram of solid) until complete dissolution is achieved.

  • Anti-Solvent Addition: Maintain the solution at a gentle reflux. Slowly add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Clarification & Seeding: Add 1-2 drops of Ethanol to clear the cloudiness. Introduce a few seed crystals of pure 6-chloro-4-phenylpyridin-2-ol.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed over 4 hours, then transfer to an ice bath (0-5 °C) for 2 hours.

  • Collection: Vacuum filter the resulting crystals and wash with a minimal amount of ice-cold 3:1 Water/Ethanol mixture.

IV. Data Analytics & Solvent Selection

The following table summarizes the quantitative metrics of various solvent systems to aid in your experimental design.

Solvent SystemRatio (v/v)Dielectric Constant (ε)Solubilizing Power (Hot)Anti-solvent Effect (Cold)Expected Recovery Yield
Ethanol / Water3:1~45HighStrong75 - 85%
Acetonitrile / EtOAc1:1~21ModerateModerate70 - 80%
DMF / Water1:4~60Very HighVery Strong85 - 90%*
Ethyl Acetate / Hexane1:2~3.5LowWeak50 - 60%

*Note: High recovery in DMF/Water carries a 30% increased risk of oiling out if cooling rates are not strictly controlled.

V. Process Visualization

Workflow for the purification of 6-chloro-4-phenylpyridin-2-ol via acid-base extraction.

VI. References

  • Divergent Solution and Solid-State Structures of Mono- and Dinuclear Nickel(II) Pyridone Complexes Source: Organometallics - ACS Publications URL:[Link]

  • Syntheses and Properties of N-Fluoropyridinium Salts Source: Oxford Academic URL:[Link]

  • ρ values from the Hammett equation by using the σ I values and logK T values of Table 1 Source: ResearchGate URL:[Link]

Sources

Optimization

HPLC method development and optimization for 6-Chloro-4-phenylpyridin-2-ol analysis

A Comprehensive Guide for Method Development, Validation, and Troubleshooting Welcome to the Technical Support Center for the chromatographic analysis of 6-Chloro-4-phenylpyridin-2-ol . This guide is engineered for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide for Method Development, Validation, and Troubleshooting

Welcome to the Technical Support Center for the chromatographic analysis of 6-Chloro-4-phenylpyridin-2-ol . This guide is engineered for researchers and drug development professionals, providing mechanistic insights into method development, a self-validating experimental protocol, and field-proven troubleshooting strategies.

Mechanistic Overview & Method Development Strategy

The analysis of 6-chloro-4-phenylpyridin-2-ol presents unique chromatographic challenges due to its structural features: a highly conjugated phenylpyridine core, a halogen atom increasing lipophilicity, and a hydroxyl group capable of lactim-lactam tautomerism. Successful method development requires controlling these variables to prevent peak distortion and ensure reproducibility.

HPLC_Workflow N1 6-Chloro-4-phenylpyridin-2-ol N2 Stationary Phase Selection (Phenyl-Hexyl or C18) N1->N2 N3 Mobile Phase Optimization (0.1% TFA for pH Control) N2->N3 N4 System Suitability Test (Evaluate Tailing & Resolution) N3->N4 N5 Troubleshooting (Adjust pH / Gradient) N4->N5 SST Fails N6 Validated HPLC Method N4->N6 SST Passes N5->N3 Refine Parameters

Caption: Logical workflow for HPLC method development and optimization of pyridine derivatives.

Method Development FAQs (The Causality & Chemistry)

Q: How does the molecular structure of 6-chloro-4-phenylpyridin-2-ol dictate the mobile phase selection? A: This compound undergoes lactim-lactam tautomerism (interconversion between 2-hydroxypyridine and 2-pyridone). The equilibrium is highly dependent on the solvent environment.1[1]. Because2[2], an unbuffered or neutral mobile phase can lead to peak broadening as the compound interconverts during elution. Using a strongly acidic modifier (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) locks the protonation state, stabilizes the hydrogen-bonding network, and ensures a single dominant species elutes as a sharp peak.

Q: Why is a Phenyl-Hexyl column often recommended over a standard C18 for this specific derivative? A: While3[3], a Phenyl-Hexyl stationary phase provides orthogonal selectivity. The 4-phenyl group and the highly conjugated pyridone core of the analyte engage in robust π−π interactions with the phenyl stationary phase. This mechanistic advantage is critical for resolving the target compound from structurally similar synthetic impurities (e.g., unreacted halogenated precursors) that might co-elute on a purely hydrophobic C18 phase.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . You must pass the System Suitability Test (SST) before proceeding to sample analysis.

Step 1: Mobile Phase Preparation

Causality: Proper preparation prevents baseline noise and pressure spikes.

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Degassing: 4[4].

Step 2: Sample Preparation

Causality: Mismatched diluents cause peak fronting and poor integration.

  • Prepare a stock solution of 6-Chloro-4-phenylpyridin-2-ol at 1.0 mg/mL in 100% Acetonitrile.

  • Dilute the stock to a working concentration (e.g., 50 µg/mL) using a diluent that matches the initial mobile phase conditions (e.g., 90% Water / 10% Acetonitrile). 4[4].

Step 3: Chromatographic Setup
  • Column: Phenyl-Hexyl or high-purity C18 (150 mm × 4.6 mm, 3.5 µm).

  • Column Temperature: 30°C ± 1°C. 4[4].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 280 nm.

Step 4: The Self-Validating Gate (System Suitability Test)

Before analyzing unknown samples, inject the 50 µg/mL standard five consecutive times. The system is validated only if it meets the criteria outlined in Table 2 . If it fails, proceed immediately to the Troubleshooting Guide.

Troubleshooting Guide (Specific Issues)

Q: I am observing severe peak tailing (Tailing Factor > 2.0). How do I correct this? A: Peak tailing for pyridine derivatives is most commonly caused by secondary interactions between the basic nitrogen of the pyridine ring and active, unendcapped silanols on the silica stationary phase.

  • Solution: 5[5]. Ensure your aqueous phase contains at least 0.1% TFA. If the problem persists, switch to an ultra-high purity, double-endcapped column designed specifically for basic compounds.

Q: My retention times are shifting progressively between runs. What is the root cause? A: Progressive retention time shifts indicate that the column has not reached chemical equilibrium.

  • Solution: Ensure the column is flushed with at least 10–15 column volumes of the initial mobile phase prior to the first injection. Additionally, verify that your column oven is active; 4[4].

Q: I see a sudden pressure spike combined with a split peak. What happened? A: A sudden pressure spike almost always indicates a physical blockage at the column inlet, such as precipitated buffer salts or sample particulates. This blockage disrupts the flow profile, causing the sample band to split before it travels down the column.

  • Solution: 6[6]. Replace the in-line filter or guard cartridge. Moving forward, ensure all samples are centrifuged or filtered (0.22 µm) prior to injection.

Q: How do I resolve severe baseline drift during gradient elution? A: If you are monitoring at low wavelengths (e.g., 210 nm), the baseline will drift upward because TFA absorbs UV light, and its concentration changes as the gradient shifts from aqueous to organic.

  • Solution: Shift your detection wavelength to 254 nm or 280 nm. The extended conjugation of the 6-chloro-4-phenylpyridin-2-ol core provides strong absorbance at these higher wavelengths, where TFA is completely transparent, yielding a flat baseline.

Quantitative Data Summaries

Table 1: Optimized Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Phase Objective
0.090101.0Initial equilibration & sample loading
2.090101.0Isocratic hold to focus the analyte band
12.010901.0Linear gradient for analyte elution
15.010901.0Column wash (remove hydrophobic impurities)
15.190101.0Return to initial conditions
20.090101.0Re-equilibration for next injection
Table 2: System Suitability Test (SST) Acceptance Criteria
ParameterAcceptance CriteriaCausality / Implication if Failed
Retention Time %RSD ≤ 1.0% (n=5)Fails indicate pump leaks, improper mixing, or temperature instability.
Peak Area %RSD ≤ 2.0% (n=5)Fails indicate autosampler needle blockage or air bubbles in the syringe.
Tailing Factor ( Tf​ ) 0.8 – 1.5Fails indicate silanol interactions, degraded column, or incorrect mobile phase pH.
Theoretical Plates ( N ) > 5,000Fails indicate column voiding, stationary phase collapse, or extra-column volume.

References

  • HPLC Troubleshooting Guide Phenomenex URL
  • HPLC Troubleshooting Guide (Quick Reference Tables)
  • HPLC Troubleshooting Guide SCION Instruments URL
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative SciSpace URL
  • Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones ResearchGate URL
  • How about Tautomers?

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Reference Data & Comparative Studies

Validation

A Comparative Study of 6-Chloro-4-phenylpyridin-2-ol and its Bromo Analog for Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyridin-2(1H)-one scaffold is a privileged str...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridin-2(1H)-one scaffold is a privileged structure, forming the core of numerous biologically active compounds. The introduction of a phenyl group at the 4-position and a halogen at the 6-position creates a versatile template for developing novel therapeutic agents. This guide provides a comprehensive comparative analysis of two such analogs: 6-Chloro-4-phenylpyridin-2-ol and its bromo counterpart, 6-Bromo-4-phenylpyridin-2-ol. By examining their synthesis, physicochemical properties, and potential biological activities, we aim to furnish researchers with the foundational knowledge required for their effective utilization in drug discovery programs.

Introduction: The Significance of Halogenated 4-Phenylpyridin-2-ones

The pyridin-2(1H)-one moiety is known to engage in various biological interactions, and its derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and antitubercular effects.[1][2][3] The phenyl group at the 4-position can be crucial for establishing key interactions within biological targets, while the nature of the halogen at the 6-position can significantly influence the compound's physicochemical properties, metabolic stability, and overall biological activity.[4] Chlorine and bromine, being in the same group of the periodic table, offer a subtle yet impactful variation in properties such as electronegativity, size, and lipophilicity, making a comparative study of their respective analogs particularly insightful for structure-activity relationship (SAR) studies.[5]

Synthesis and Mechanistic Considerations

The synthesis of 6-halo-4-phenylpyridin-2-ols can be approached through several established routes for constructing the pyridin-2-one core. A plausible and adaptable methodology involves the cyclization of a β-enaminone intermediate, which can be formed from the reaction of an appropriate amine with a β-ketoester.

Proposed Synthetic Protocol

A generalized, two-step synthetic approach is outlined below. This protocol is based on established methods for pyridone synthesis and is expected to be applicable for both the chloro and bromo analogs with minor modifications.

Step 1: Synthesis of the Enaminone Intermediate

  • In a round-bottom flask, dissolve 1.0 equivalent of ethyl benzoylacetate and 1.1 equivalents of 3-amino-1-propyne in a suitable solvent such as ethanol or toluene.

  • Add a catalytic amount of a mild acid (e.g., acetic acid) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, remove the solvent under reduced pressure to obtain the crude enaminone intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Cyclization and Halogenation

  • Dissolve the crude enaminone intermediate in a high-boiling point solvent like diphenyl ether.

  • For the synthesis of the 6-chloro analog, add 1.2 equivalents of a chlorinating agent such as N-chlorosuccinimide (NCS). For the 6-bromo analog, use N-bromosuccinimide (NBS).

  • Heat the reaction mixture to a high temperature (typically 200-250 °C) to facilitate both cyclization and halogenation.

  • Monitor the reaction by TLC. Upon completion, allow the mixture to cool to room temperature, which should induce precipitation of the product.

  • Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the pure 6-halo-4-phenylpyridin-2-ol.

dot graph TD { A[Ethyl Benzoylacetate + 3-Amino-1-propyne] -->|H+, Reflux| B(β-Enaminone Intermediate); B -->|High Temperature, NCS or NBS| C{Cyclization and Halogenation}; C --> D[6-Halo-4-phenylpyridin-2-ol]; }

Caption: Generalized workflow for the synthesis of 6-halo-4-phenylpyridin-2-ols.

Physicochemical and Spectroscopic Characterization

The introduction of either a chlorine or a bromine atom at the 6-position is expected to influence the physicochemical properties of the 4-phenylpyridin-2-ol core. These differences can be elucidated through a combination of spectroscopic techniques.

Predicted Physicochemical Properties
Property6-Chloro-4-phenylpyridin-2-ol6-Bromo-4-phenylpyridin-2-olRationale for Comparison
Molecular Weight ~219.65 g/mol ~264.10 g/mol The bromo analog is significantly heavier due to the higher atomic weight of bromine.
Melting Point Expected to be highExpected to be slightly higher than the chloro analogIncreased molecular weight and potentially stronger intermolecular forces in the bromo analog.
Lipophilicity (XLogP3) Predicted to be lowerPredicted to be higherBromine is more lipophilic than chlorine, which can impact cell permeability and target engagement.
Acidity (pKa) Predicted to be slightly more acidicPredicted to be slightly less acidicThe higher electronegativity of chlorine may lead to a slightly more acidic hydroxyl group.
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The pyridin-2-ol tautomer is expected to be in equilibrium with its pyridin-2(1H)-one form. The exact position of this equilibrium can be influenced by the solvent and temperature. For the purpose of this prediction, we will consider the pyridin-2(1H)-one tautomer, which is often predominant in solution.

¹H NMR Spectroscopy (Predicted in DMSO-d₆)

Proton Assignment6-Chloro-4-phenylpyridin-2-one (Predicted δ, ppm)6-Bromo-4-phenylpyridin-2-ol (Predicted δ, ppm)MultiplicityNotes
N-H ~11.5 - 12.5~11.5 - 12.5br sBroad singlet, exchangeable with D₂O.
Phenyl-H (ortho) ~7.6 - 7.8~7.6 - 7.8m
Phenyl-H (meta, para) ~7.3 - 7.5~7.3 - 7.5m
H-3 ~6.5 - 6.7~6.6 - 6.8dThe chemical shift may be slightly influenced by the C-6 halogen.
H-5 ~6.3 - 6.5~6.4 - 6.6dThe chemical shift may be slightly influenced by the C-6 halogen.

¹³C NMR Spectroscopy (Predicted in DMSO-d₆)

Carbon Assignment6-Chloro-4-phenylpyridin-2-one (Predicted δ, ppm)6-Bromo-4-phenylpyridin-2-ol (Predicted δ, ppm)Notes
C=O (C-2) ~160 - 165~160 - 165
C-4 ~145 - 150~145 - 150
C-6 ~140 - 145~130 - 135The carbon attached to bromine will be significantly upfield compared to the one attached to chlorine due to the "heavy atom effect".
Phenyl-C (ipso) ~135 - 140~135 - 140
Phenyl-C ~125 - 130~125 - 130
C-3 ~105 - 110~105 - 110
C-5 ~100 - 105~100 - 105

Infrared (IR) Spectroscopy

The IR spectra of both compounds are expected to be very similar, with characteristic absorptions for the pyridin-2(1H)-one core.

Functional GroupExpected Wavenumber (cm⁻¹)Notes
N-H stretch 3100 - 3300 (broad)Characteristic of the N-H bond in the pyridone ring.
C-H stretch (aromatic) 3000 - 3100
C=O stretch 1640 - 1680 (strong)A strong, characteristic absorption for the carbonyl group.[9]
C=C and C=N stretches 1550 - 1620Multiple bands corresponding to the aromatic and pyridone rings.
C-Cl stretch 700 - 800
C-Br stretch 600 - 700

Mass Spectrometry (MS)

The mass spectra will be a key differentiator between the two analogs due to the distinct isotopic patterns of chlorine and bromine.[10]

  • 6-Chloro-4-phenylpyridin-2-ol: Will exhibit a characteristic M+ and M+2 isotopic pattern with a ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

  • 6-Bromo-4-phenylpyridin-2-ol: Will show a characteristic M+ and M+2 isotopic pattern with a ratio of approximately 1:1, corresponding to the natural abundance of ⁷⁹Br and ⁸¹Br.

Common fragmentation patterns for both molecules would likely involve the loss of the halogen atom, CO, and cleavage of the phenyl group.

dot graph TD { subgraph "Mass Spectrometry Fragmentation" M_plus[M+•] -->| - Halogen• | A[M - Halogen]+; M_plus -->| - CO | B[M - CO]+•; M_plus -->| - Phenyl• | C[M - Phenyl]+; end }

Caption: Potential fragmentation pathways in mass spectrometry.

Comparative Reactivity

The nature of the halogen at the C-6 position is expected to influence the reactivity of the pyridin-2-one ring, particularly in nucleophilic aromatic substitution (SNAAr) reactions.

  • Leaving Group Ability: Bromide is generally a better leaving group than chloride in nucleophilic aromatic substitution reactions. This is due to the weaker C-Br bond compared to the C-Cl bond. Therefore, 6-Bromo-4-phenylpyridin-2-ol is expected to be more reactive towards nucleophiles at the C-6 position.

  • Electrophilicity: The higher electronegativity of chlorine might slightly increase the electrophilicity of the pyridin-2-one ring compared to the bromo analog, but the effect on reactivity is likely to be less significant than the leaving group ability.

This difference in reactivity can be exploited for further derivatization. For instance, the halogen can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides) to generate a library of analogs for SAR studies. The bromo-substituted compound would likely provide higher yields or require milder reaction conditions for such transformations.

Potential Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for these two compounds is not extensively reported, we can infer their potential activities based on the known pharmacology of related pyridin-2-one derivatives.

  • Anticancer Activity: Many substituted pyridin-2-ones have demonstrated potent anticancer activity.[2][4] The presence of a halogen can enhance this activity, and the difference between chlorine and bromine can be significant for target binding and overall efficacy. For example, in some series of anticancer agents, bromo-substituted compounds have shown superior activity compared to their chloro analogs.[11]

  • Antimicrobial and Antifungal Activity: Halogenated heterocyclic compounds are well-known for their antimicrobial properties.[3][12] The lipophilicity conferred by the halogen can be critical for cell membrane penetration. The slightly higher lipophilicity of the bromo analog might lead to enhanced antimicrobial activity compared to the chloro derivative.

  • Enzyme Inhibition: The pyridin-2-one scaffold is a known inhibitor of various enzymes. The nature of the halogen can influence the binding affinity and selectivity towards specific enzymes.

SAR Insights:

  • Influence of the Halogen: A comparative biological evaluation of these two compounds would provide valuable SAR data. If the bromo analog shows significantly higher activity, it would suggest that either a better leaving group for covalent inhibition or increased lipophilicity is beneficial for the observed biological effect. Conversely, higher activity for the chloro analog might point to the importance of size or electronic effects.

  • Role of the Phenyl Group: The phenyl group at the 4-position is likely a key pharmacophoric feature, potentially engaging in π-π stacking or hydrophobic interactions within a biological target.

Conclusion

6-Chloro-4-phenylpyridin-2-ol and its bromo analog represent a pair of closely related compounds with significant potential in drug discovery. This guide has provided a comparative framework for their synthesis, characterization, and potential biological activities. The key differences in their physicochemical properties, primarily driven by the nature of the halogen, are expected to translate into distinct reactivity profiles and biological activities. The bromo analog is predicted to be more reactive in nucleophilic substitution reactions and possess higher lipophilicity, which could lead to enhanced biological potency.

The experimental validation of the predicted properties and the biological evaluation of these compounds are crucial next steps. The synthesis and screening of these molecules will undoubtedly provide valuable insights for the design of next-generation pyridin-2-one-based therapeutics.

References

  • Infrared Spectral Studies of Some Substituted Pyridines. (URL not available)
  • Synthesis of Substituted 2-Pyridones via 6π-Electrocyclization of Dienyl Isocyanates. The Journal of Organic Chemistry. [Link]

  • Infrared spectra of 2-pyridone. Canadian Science Publishing. [Link]

  • Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Science Publishing. [Link]

  • Overview infrared spectra of 2-pyridone·(H 2 O) n , n = 1−4, in the... ResearchGate. [Link]

  • NMR Prediction. ACD/Labs. [Link]

  • Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. PubMed. [Link]

  • Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. ResearchGate. [Link]

  • NMR Predictor - Documentation. Chemaxon. [Link]

  • NMR Predictor - Documentation. Chemaxon. [Link]

  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical and Pharmacology Journal. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. chem.libretexts.org. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • How to predict a proton NMR spectrum. YouTube. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Development of Novel 4‐Arylpyridin‐2‐one and 6‐Arylpyrimidin‐4‐one Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor. ResearchGate. [Link]

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. ResearchGate. [Link]

  • Simulate and predict NMR spectra. NMRdb.org. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • What do aromatic compunds fragment into in MS? Why are adducts formed?. ResearchGate. [Link]

  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Academia.edu. [Link]

  • Synthesis and structure-activity relationship studies of novel dihydropyridones as androgen receptor modulators. PubMed. [Link]

  • Predict all NMR spectra. NMRdb.org. [Link]

  • CASPRE - 13 C NMR Predictor. Wishart Research Group. [Link]

  • NMR predictor. virtual Chemistry 3D. [Link]

  • Mass Spectrometry: Fragmentation. University of Puget Sound. [Link]

  • Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. PubMed. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. RSC Publishing. [Link]

  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. [Link]

  • Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Ethyl 6-Phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3- carboxylate. Organic Syntheses. [Link]

  • Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. MDPI. [Link]

  • Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. PubMed. [Link]

  • A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones. Organic Chemistry Portal. [Link]

  • Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - MDPI. (URL not available)
  • SYNTHESIS OF METHYLENEBIS(4-HYDROXY-2-PYRONE) OR METHYLENEBIS(4-HYDROXYCOUMARIN) DERIVATIVES BY ORGANIC SOLID STATE REACTION1. J-STAGE. [Link]

  • Biological activities and health-promoting effects of Pyracantha genus: a key approach to the phytochemical's potential. Journal of Zhejiang University-SCIENCE B (Biomedicine & Biotechnology). [Link]

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Comparative

6-Chloro-4-phenylpyridin-2-ol vs other pyridine building blocks in drug discovery

The incorporation of nitrogen-bearing heterocycles is a cornerstone of modern medicinal chemistry, with pyridine-based ring systems appearing in over 60 FDA-approved drugs[1][2]. These scaffolds profoundly influence a mo...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of nitrogen-bearing heterocycles is a cornerstone of modern medicinal chemistry, with pyridine-based ring systems appearing in over 60 FDA-approved drugs[1][2]. These scaffolds profoundly influence a molecule's pharmacological profile, improving biochemical potency, metabolic stability, and aqueous solubility[1].

However, as drug targets become more complex, simple pyridine rings often lack the necessary vectors for intricate target engagement. This guide provides an in-depth technical comparison between 6-Chloro-4-phenylpyridin-2-ol (CAS 25297-48-7) and simpler pyridine building blocks, detailing why this trifunctional scaffold is highly prized in the development of kinase inhibitors and other targeted therapies.

Structural Anatomy & The Tautomeric Advantage

Unlike basic pyridines, 6-Chloro-4-phenylpyridin-2-ol possesses three distinct structural vectors that allow for precise pharmacophore tuning:

  • The C4-Phenyl Anchor: Provides a bulky, lipophilic moiety ideal for occupying hydrophobic pockets or engaging in π−π stacking interactions. This is particularly relevant in kinase hinge-binding regions[3].

  • The C6-Chlorine Handle: Serves as a highly reactive site for late-stage diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

  • The C2-Hydroxyl/Pyridone Tautomerism: This is the most critical feature. The scaffold exists in a dynamic equilibrium between the 2-hydroxypyridine (aromatic) and 2-pyridone (amide-like) forms. In polar environments—such as protein binding pockets—the 2-pyridone form dominates, acting simultaneously as a hydrogen bond donor (N-H) and acceptor (C=O)[4].

Tautomerism OH_Form 2-Hydroxypyridine Form (Aromatic, H-Bond Donor) NH_Form 2-Pyridone Form (Amide-like, H-Bond Acceptor/Donor) OH_Form->NH_Form Tautomeric Equilibrium O_Alk O-Alkylation (Ag2CO3, Non-polar) OH_Form->O_Alk Hard Electrophiles N_Alk N-Alkylation (K2CO3, Polar Aprotic) NH_Form->N_Alk Soft Electrophiles Coupling C6 Cross-Coupling (Pd-Catalyzed) NH_Form->Coupling C-Cl Activation

Fig 1: Tautomeric equilibrium and divergent functionalization pathways of the pyridin-2-ol scaffold.

Comparative Performance Analysis

To understand the strategic value of 6-Chloro-4-phenylpyridin-2-ol, we must evaluate it against its simpler structural relatives.

Metric6-Chloro-4-phenylpyridin-2-ol2-Chloropyridine4-Phenylpyridine2-Pyridone
Cross-Coupling Reactivity High (C6-Cl activated by adjacent N)High (C2-Cl)None (Requires pre-functionalization)None
H-Bonding Capacity Dual (Donor & Acceptor)Acceptor only (Weak)Acceptor only (Weak)Dual (Donor & Acceptor)
Lipophilicity (LogP impact) High (Due to C4-Phenyl)LowHighLow
Tautomeric Flexibility Yes (Hydroxyl Pyridone)NoNoYes
Primary Drug Discovery Utility Complex Kinase Inhibitors (e.g., c-Kit, Met)[3][5]Early-stage fragment screeningLipophilic linker/spacerHydrophilic hinge-binder

Causality in Target Binding: The combination of the C4-phenyl and the 2-pyridone motif is not coincidental. In the discovery of Met kinase inhibitors, replacing a flexible N-acylurea moiety with a conformationally constrained 2-pyridone bearing a hydrophobic phenyl substituent resulted in an inactive-conformation binder with an IC 50​ of 1.8 nM[3]. Similarly, imparting aromaticity to the 2-pyridone via O-alkylation has been used to shift the molecule from a competitive to a non-competitive PIM-1 kinase inhibitor by altering its H-bond acceptor profile[6].

Experimental Workflows: Self-Validating Protocols

When working with 6-Chloro-4-phenylpyridin-2-ol, the primary challenge is managing the competing reactivity of the tautomeric N/O atoms during C6 functionalization. The following protocols are designed with built-in causality and self-validation steps.

Protocol 1: Regioselective N-Alkylation

Objective: Lock the scaffold into the 2-pyridone form for subsequent library generation.

Causality & Logic: Alkylation of the pyridin-2-ol system is governed by Hard-Soft Acid-Base (HSAB) principles. To force N-alkylation (soft nucleophile), a polar aprotic solvent (DMF) and a potassium base ( K2​CO3​ ) are used. The K+ ion dissociates freely, leaving the softer nitrogen exposed for SN​2 attack. Conversely, if O-alkylation was desired, Ag2​CO3​ would be used, as Ag+ coordinates tightly to the halide of the electrophile, directing attack to the harder oxygen atom.

Step-by-Step:

  • Initiation: Dissolve 6-Chloro-4-phenylpyridin-2-ol (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add anhydrous K2​CO3​ (2.0 eq). Stir at room temperature for 30 minutes. Self-Validation: The suspension will turn slightly yellow, indicating the formation of the delocalized anion.

  • Electrophilic Addition: Add the alkyl halide (1.1 eq) dropwise. Heat to 60°C for 4 hours.

  • Monitoring: Check via LC-MS. Self-Validation: N-alkylated pyridones typically exhibit a distinct UV absorption shift ( λmax​ ~300-320 nm) compared to their O-alkylated isomers ( λmax​ ~270-280 nm), allowing for rapid regiochemical confirmation before NMR.

  • Workup: Quench with ice water to precipitate the product. Filter and wash with water to remove residual DMF and salts.

Protocol 2: Late-Stage C6 Suzuki-Miyaura Cross-Coupling

Objective: Replace the C6-chlorine with an aryl/heteroaryl group.

Causality & Logic: The 2-pyridone nitrogen can act as a chelating agent, potentially poisoning standard palladium catalysts. To prevent this, Pd(dppf)Cl2​ is selected. The bidentate dppf ligand has a wide bite angle (~99°), which tightly binds the palladium center, preventing displacement by the substrate while accelerating the reductive elimination step.

Workflow Step1 1. Reagent Assembly Scaffold + Boronic Acid Step2 2. Catalyst & Base Addition Pd(dppf)Cl2 + K2CO3 in Dioxane/H2O Step1->Step2 Step3 3. Deoxygenation Ar Sparging (15 min) Step2->Step3 Step4 4. Thermal Activation 90°C, 12h (LC-MS Monitoring) Step3->Step4 Step5 5. Workup & Isolation EtOAc Extraction & Silica Gel Purif. Step4->Step5

Fig 2: Self-validating experimental workflow for late-stage C6 Suzuki-Miyaura cross-coupling.

Step-by-Step:

  • Assembly: In a Schlenk tube, combine the N-protected 6-chloro-4-phenylpyridin-2-one (1.0 eq), aryl boronic acid (1.5 eq), and K2​CO3​ (3.0 eq).

  • Solvent System: Add a 4:1 mixture of 1,4-Dioxane and H2​O . Logic: Dioxane solubilizes the lipophilic phenyl-pyridone, while water is strictly required to dissolve the base and facilitate the transmetalation step of the catalytic cycle.

  • Degassing (Critical): Sparge the mixture with Argon for 15 minutes. Logic: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes, killing the reaction.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) under Argon flow. Seal and heat at 90°C for 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with brine. Self-Validation: If an emulsion forms (common with pyridones), filter the biphasic mixture through a pad of Celite to remove precipitated palladium black before separating the layers.

Conclusion

While simple pyridines like 2-chloropyridine are excellent for early-stage fragment screening, 6-Chloro-4-phenylpyridin-2-ol offers a sophisticated, multi-vector platform for advanced lead optimization. By leveraging its tautomeric flexibility for hinge-binding and its orthogonal reactivity handles (N/O-alkylation vs. C6 cross-coupling), medicinal chemists can rapidly generate diverse libraries targeting complex kinases and viral endonucleases[4][5].

Sources

Validation

Reproducibility Assessment of 6-Chloro-4-phenylpyridin-2-ol Synthesis Pathways: A Comparative Guide

6-Chloro-4-phenylpyridin-2-ol (CAS 25297-48-7)[1]—which exists in tautomeric equilibrium with 6-chloro-4-phenyl-2-pyridone—is a highly valuable bifunctional scaffold in medicinal chemistry and synthetic methodology. The...

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Author: BenchChem Technical Support Team. Date: April 2026

6-Chloro-4-phenylpyridin-2-ol (CAS 25297-48-7)[1]—which exists in tautomeric equilibrium with 6-chloro-4-phenyl-2-pyridone—is a highly valuable bifunctional scaffold in medicinal chemistry and synthetic methodology. The 6-chloro position is primed for late-stage transition-metal-catalyzed cross-coupling, while the pyridone moiety serves as an effective hydrogen-bond donor/acceptor and a proven organocatalyst for ester aminolysis[2].

However, synthesizing this compound reproducibly requires navigating a narrow thermodynamic window to prevent over-functionalization. This guide evaluates the two predominant synthetic pathways—Selective SNAr Hydrolysis and Diazotization-Hydrolysis —providing field-proven protocols, mechanistic causality, and comparative experimental data to ensure scalable and reliable yields.

Synthesis Strategy Comparison & Quantitative Metrics

The synthesis of mono-halogenated 2-pyridones typically relies on either the selective displacement of a di-halogenated precursor or the functional group transformation of an aminopyridine[3].

  • Pathway A (Selective SNAr Hydrolysis): Utilizes 2,6-dichloro-4-phenylpyridine (CAS 25297-51-2)[4]. This method relies on Nucleophilic Aromatic Substitution (SNAr). The challenge lies in preventing the second hydrolysis event, which yields the undesired 4-phenyl-2,6-pyridinediol.

  • Pathway B (Diazotization-Hydrolysis): Utilizes 6-chloro-4-phenylpyridin-2-amine. This method involves the formation of a transient diazonium salt followed by aqueous hydrolysis. While highly regioselective, the thermal instability of heteroaromatic diazonium salts often leads to polymeric tar formation.

Quantitative Performance Comparison
Performance MetricPathway A: Selective SNAr HydrolysisPathway B: Diazotization-Hydrolysis
Typical Yield 75 – 82%55 – 65%
Crude Purity (HPLC) > 95%~ 85% (Azo-dyes, tar byproducts)
Reaction Time 12 – 16 hours4 – 6 hours
Scalability Excellent (Pilot-plant ready)Moderate (Exothermic, gas evolution)
Primary Impurity 4-Phenyl-2,6-pyridinediolUnreacted amine, polymeric tar
Precursor Cost Low (Commercially available)High (Multi-step synthesis required)

Pathway A: Selective SNAr Hydrolysis (Recommended)

This pathway is the industry standard for scalability. The critical success factor is the choice of solvent and base equivalents to artificially arrest the reaction after mono-substitution.

SNAr_Workflow A 2,6-Dichloro-4-phenylpyridine (CAS: 25297-51-2) B Alkaline Hydrolysis (NaOH, t-BuOH/H2O, 80°C) A->B 3.0 eq NaOH C SNAr Intermediate (Mono-substitution) B->C 12 hours reflux D Acid Quench (HCl to pH 4.5) C->D Cool to 0-5°C E 6-Chloro-4-phenylpyridin-2-ol (CAS: 25297-48-7) D->E Filtration & Wash

Figure 1: Workflow for the selective SNAr hydrolysis of 2,6-dichloro-4-phenylpyridine.

Self-Validating Experimental Protocol
  • Reagent Preparation: Suspend 2,6-dichloro-4-phenylpyridine (1.0 eq, 100 mmol) in a 3:1 mixture of tert-butanol and water (400 mL).

    • Causality: Using a sterically hindered alcohol like tert-butanol is mandatory. Primary alcohols (methanol/ethanol) will act as competing nucleophiles, resulting in 2-alkoxy-6-chloropyridines. tert-Butanol provides organic solubility without participating in the SNAr reaction.

  • Base Addition: Add solid NaOH (3.0 eq, 300 mmol) in a single portion.

    • Causality: One equivalent is consumed by the substitution. The second equivalent immediately deprotonates the newly formed pyridinol (pKa ~11) into its phenoxide-like anion. This anionic state drastically reduces the electrophilicity of the remaining 6-chloro position, effectively halting the second SNAr reaction and preventing diol formation. The third equivalent compensates for the biphasic nature of the solvent system.

  • Thermal Activation: Heat the mixture to reflux (~80 °C) for 12 hours. Monitor via HPLC (UV 254 nm) until the precursor peak is < 2%.

  • Workup & Precipitation: Cool the reaction to room temperature and remove tert-butanol under reduced pressure. Dilute the remaining aqueous layer with ice water (200 mL) and cool to 0–5 °C.

  • pH-Controlled Isolation: Dropwise add 6N HCl under vigorous stirring until the pH reaches exactly 4.5.

    • Causality: 6-Chloro-4-phenylpyridin-2-ol is amphoteric. At pH 4.5, the compound is fully protonated and electrically neutral, driving its aqueous solubility to a minimum and maximizing the precipitation yield.

  • Filtration: Filter the white/off-white precipitate, wash with cold water (3 x 50 mL), and dry under vacuum at 50 °C to constant weight.

Pathway B: Diazotization-Hydrolysis (Alternative)

This pathway is useful when the 6-chloro-4-phenylpyridin-2-amine precursor is already available. It relies on the classical Sandmeyer-type transformation, though it omits the copper catalyst since water acts as the nucleophile[3].

Diazotization_Workflow A 6-Chloro-4-phenylpyridin-2-amine B Acidic Dissolution (6N H2SO4) A->B Stir until dissolved C Diazotization (NaNO2, 0-5°C) B->C Dropwise addition D Diazonium Salt (Unstable) C->D 30 min aging E Hydrolysis (Warm to RT, pH 5) D->E -N2 gas evolution F 6-Chloro-4-phenylpyridin-2-ol E->F Precipitation

Figure 2: Workflow for the diazotization and hydrolysis of 6-chloro-4-phenylpyridin-2-amine.

Self-Validating Experimental Protocol
  • Acidic Dissolution: Dissolve 6-chloro-4-phenylpyridin-2-amine (1.0 eq, 50 mmol) in 6N H₂SO₄ (150 mL).

    • Causality: Sulfuric acid is preferred over HCl to prevent competitive chloride exchange at the diazonium stage, which can complicate the impurity profile. The high acid concentration ensures complete protonation of the weakly basic aminopyridine.

  • Diazotization: Chill the solution to 0–5 °C using an ice-salt bath. Slowly add a pre-chilled aqueous solution of NaNO₂ (1.2 eq, 60 mmol in 20 mL water) dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

    • Causality: Heteroaromatic diazonium salts are notoriously unstable. Exceeding 5 °C leads to premature nitrogen evolution, homolytic cleavage, and subsequent polymerization (tar formation), which severely degrades the yield.

  • Aging and Hydrolysis: Stir at 0–5 °C for 30 minutes to ensure complete diazotization (verify via starch-iodide paper for excess nitrite). Remove the ice bath and gently warm the solution to room temperature. Nitrogen gas evolution will be observed.

  • Neutralization: Once gas evolution ceases (approx. 2 hours), cool the mixture back to 5 °C and carefully neutralize with 4N NaOH to pH 5.0.

  • Isolation: Collect the resulting precipitate via vacuum filtration. To remove colored azo-byproducts, reslurry the crude solid in hot ethyl acetate/hexane (1:4), cool, and filter.

Analytical Insights & Tautomerism

When verifying the synthesized 6-Chloro-4-phenylpyridin-2-ol via NMR, researchers must account for lactam-lactim tautomerism. In polar aprotic solvents (e.g., DMSO-d6), the compound exists predominantly in the 2-pyridone (lactam) form .

  • ¹H NMR Marker: A broad singlet around 11.5–12.5 ppm corresponds to the pyridone N-H proton, rather than an O-H proton.

  • ¹³C NMR Marker: The carbonyl carbon typically appears near 162–164 ppm, confirming the keto-form dominance in solution.

For downstream cross-coupling applications, the pyridone oxygen can be selectively protected (e.g., using benzyl bromide and Ag₂CO₃) to lock the molecule into the pyridine configuration, thereby increasing the electron density of the ring and accelerating oxidative addition at the 6-chloro position.

References

  • Product Data: 6-Chloro-4-phenylpyridin-2-ol (CAS 25297-48-7) Source: BLD Pharm / ChemSrc URL:[Link]

  • Pyridine Derivatives. I. Preparation of 3-Chloro-2-pyridone and 6-Chloro-2-pyridone Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: RCRA-Compliant Disposal of 6-Chloro-4-phenylpyridin-2-ol

Here is the comprehensive operational guide for the safe handling and disposal of 6-Chloro-4-phenylpyridin-2-ol, designed for researchers and environmental health and safety (EHS) professionals. Introduction and Hazard C...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive operational guide for the safe handling and disposal of 6-Chloro-4-phenylpyridin-2-ol, designed for researchers and environmental health and safety (EHS) professionals.

Introduction and Hazard Characterization

6-Chloro-4-phenylpyridin-2-ol (CAS: 25297-48-7) is a halogenated heterocyclic building block frequently utilized in drug discovery and synthetic methodology. While its primary acute hazards are standard for many organic intermediates—specifically oral toxicity (H302) and irritation to the skin, eyes, and respiratory tract (H315, H319, H335) [1]—its disposal profile is highly regulated due to the presence of a covalently bound chlorine atom.

Under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste containing halogenated organic compounds (HOCs) is subject to strict Land Disposal Restrictions (LDR) [3]. Improper disposal or low-temperature combustion of chlorinated organics can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, all workflows involving this compound must be designed with a self-validating, high-temperature incineration disposal plan [2].

Chemical and Waste Characterization Data

To ensure compliance and safety, the physicochemical and regulatory properties of the waste stream must be clearly defined before generation.

Property / MetricClassification / ValueOperational Rationale
CAS Number 25297-48-7Unique identifier for manifest documentation.
GHS Hazard Codes H302, H315, H319, H335Dictates the use of standard PPE (nitrile gloves, safety goggles, fume hood) during handling and waste transfer [1].
Waste Stream Category Halogenated Organic WasteThe presence of chlorine requires isolation from standard non-halogenated solvent waste to prevent cross-contamination.
EPA RCRA Status Subject to LDR (Thermal Destruction)Mandates that the waste cannot be landfilled and must be routed to a licensed Treatment, Storage, and Disposal Facility (TSDF) [3].
Step-by-Step Disposal Protocol

This protocol establishes a self-validating system where each step prevents downstream failures in the waste management lifecycle.

Step 1: Point-of-Generation Segregation

  • Action: Deposit all solid waste (e.g., spent catalyst, contaminated filter paper), contaminated PPE, and liquid reaction mixtures containing 6-Chloro-4-phenylpyridin-2-ol exclusively into dedicated, distinctly marked "Halogenated Waste" containers.

  • Causality: Mixing halogenated waste with non-halogenated waste (like pure ethanol or acetone) contaminates the entire bulk volume. TSDFs charge significant premiums for halogenated waste because its incineration requires specialized caustic scrubbing equipment to neutralize the hydrochloric acid (HCl) gas produced during combustion [2]. Segregation controls institutional costs and prevents accidental mixing with incompatible chemicals.

Step 2: Containment and Material Compatibility

  • Action: Utilize High-Density Polyethylene (HDPE) carboys for liquids or heavy-duty polypropylene buckets for solids. Never use metal containers.

  • Causality: Trace moisture in the waste stream can slowly react with chlorinated organic compounds or their byproducts to generate dilute hydrochloric acid. Over time, this will corrode metal containers, leading to containment failure, leaks, and secondary exposure risks in the satellite accumulation area.

Step 3: RCRA Labeling and Satellite Accumulation

  • Action: Affix a standardized Hazardous Waste tag to the container before the first drop of waste is added. Explicitly list "6-Chloro-4-phenylpyridin-2-ol" and check the "Halogenated" and "Toxic/Irritant" boxes. Store in secondary containment within a ventilated area.

  • Causality: Accurate manifesting is a federal requirement. TSDF operators rely on these labels to determine the specific thermal treatment profile required. Unidentified chlorinated waste poses a severe risk to facility operators.

Step 4: Institutional Transfer and High-Temperature Incineration

  • Action: Request a pickup from your institutional EHS department. The waste will be transported to a licensed TSDF.

  • Causality: The TSDF will utilize rotary kiln incineration operating at temperatures exceeding 1000°C (1832°F). This extreme thermal environment is required to completely break the carbon-chlorine bonds, ensuring total destruction of the molecule while preventing the thermodynamic conditions that allow dioxins to form. The exhaust gases are then passed through a caustic scrubber to neutralize acidic emissions before environmental release [2].

Waste Management Workflow

WasteWorkflow Start Waste Generation: 6-Chloro-4-phenylpyridin-2-ol Check Halogen Content Check: Contains Cl? Start->Check Segregate Segregate into Halogenated Waste Stream Check->Segregate Yes (Covalent Cl) Contain HDPE/Glass Containment & RCRA Labeling Segregate->Contain EHS EHS Transfer & Satellite Accumulation Contain->EHS TSDF TSDF High-Temp Incineration (>1000°C + Caustic Scrubbing) EHS->TSDF

Workflow for the segregation and RCRA-compliant disposal of halogenated organic waste.

References

  • United States Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS, [Link]

  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR, [Link]

Handling

Personal protective equipment for handling 6-Chloro-4-phenylpyridin-2-ol

As a Senior Application Scientist, I approach chemical handling not as a set of arbitrary compliance rules, but as a system of engineered barriers. When handling specialized heterocyclic building blocks like 6-Chloro-4-p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not as a set of arbitrary compliance rules, but as a system of engineered barriers. When handling specialized heterocyclic building blocks like 6-Chloro-4-phenylpyridin-2-ol (CAS: 25297-48-7) [1], standard laboratory precautions must be elevated.

This compound is a halogenated pyridinol derivative. While it is highly valuable in cross-coupling reactions and drug discovery workflows, its structural profile presents specific operational risks: the fine powder form is prone to static aerosolization (posing a respiratory hazard), and the chlorinated heterocyclic moiety acts as a dermal and ocular irritant. Furthermore, when dissolved in organic solvents during reaction setups, halogenated organics can rapidly permeate standard laboratory gloves[2].

The following guide provides a self-validating, causality-driven protocol for the safe handling, operational processing, and disposal of 6-Chloro-4-phenylpyridin-2-ol.

I. Causality-Driven PPE Matrix

Personal Protective Equipment (PPE) is your final line of defense. According to OSHA's Laboratory Standard (29 CFR 1910.1450) and general PPE requirements (29 CFR 1910.132), PPE selection must be directly correlated to the specific hazard assessment of the chemical and the task[3][4].

Below is the required PPE matrix for handling 6-Chloro-4-phenylpyridin-2-ol, detailing the scientific rationale behind each requirement.

PPE CategorySpecificationCausality (The "Why")
Eye/Face Protection ANSI Z87.1 Compliant Chemical Splash Goggles.Standard safety glasses with side shields are insufficient. Micro-particulates from the powder can aerosolize during weighing. Goggles provide a complete orbital seal against both powder and subsequent solvent splashes[4].
Hand Protection Double-Gloving System: • Inner: Standard 4-mil Nitrile.• Outer: Heavy-duty 8-mil Nitrile or Neoprene.Halogenated pyridines dissolved in reaction solvents (e.g., THF, DMF) rapidly permeate thin nitrile. The outer glove acts as a sacrificial chemical barrier, while the inner glove maintains a pristine dermal shield[2].
Body Protection Flame-Resistant (FR) Lab Coat (buttoned to the collar) + Long pants + Closed-toe shoes.6-Chloro-4-phenylpyridin-2-ol is typically processed using highly flammable organic solvents. An FR coat provides dual protection against chemical deposition and flash-fire risks during downstream synthesis[3].
Respiratory Handled exclusively inside a certified Chemical Fume Hood.Eliminates the need for an N95/P100 respirator by utilizing primary engineering controls to capture airborne particulates before they reach the operator's breathing zone[4].

II. Hazard Containment & Operational Logic

To build a fail-safe environment, we must map the physical and chemical hazards of the compound directly to our engineering controls and operational workflows.

ContainmentLogic Hazard 6-Chloro-4-phenylpyridin-2-ol CAS: 25297-48-7 Particulate Fine Powder (Aerosolization Risk) Hazard->Particulate Chemical Halogenated Heterocycle (Dermal/Ocular Irritant) Hazard->Chemical Hood Chemical Fume Hood (Face Velocity >100 fpm) Particulate->Hood Static Anti-Static Weigh Boat Particulate->Static Gloves Double Nitrile Gloves (Permeation Barrier) Chemical->Gloves Goggles ANSI Z87.1 Goggles (Splash Protection) Chemical->Goggles Waste Halogenated Waste Stream Hood->Waste Static->Waste Gloves->Waste Goggles->Waste Decon

Causal relationship between 6-Chloro-4-phenylpyridin-2-ol hazards and containment strategies.

III. Operational Workflow: Step-by-Step Methodology

This protocol ensures that the compound remains fully contained from the moment the reagent bottle is opened until the reaction is sealed.

Step 1: Environmental Validation

  • Verify the chemical fume hood is operational. The flow monitor must indicate a face velocity of 80–120 feet per minute (fpm).

  • Lower the sash to the indicated safe operating height (typically 18 inches) to maximize the capture velocity of particulates[4].

  • Clear the workspace of unnecessary clutter to prevent turbulent airflow, which can scatter light powders.

Step 2: Material Transfer (Static Mitigation) Field Insight: Heterocyclic powders like 6-Chloro-4-phenylpyridin-2-ol frequently accumulate static charge during transit. Opening a statically charged bottle can cause the powder to "jump," leading to immediate contamination of the hood and operator gloves.

  • Place the sealed reagent bottle inside the fume hood and allow it to equilibrate for 5 minutes.

  • Use an anti-static weigh boat or pass a static-elimination gun (ionizer) over standard weigh paper before dispensing.

  • Using a clean, grounded stainless-steel spatula, slowly transfer the required mass. Do not pour the solid directly from the bottle.

Step 3: Solubilization & Reaction Setup

  • Transfer the weighed solid into the reaction vessel (e.g., round-bottom flask).

  • Immediately wash the weigh boat with a small aliquot of your reaction solvent (e.g., THF or DMF) directly into the flask to ensure quantitative transfer and to suppress any remaining dust.

  • Seal the reaction vessel (e.g., with a septum) before removing it from the fume hood.

Step 4: Immediate Decontamination

  • Wipe down the spatula and the interior surface of the fume hood using a disposable laboratory wipe dampened with a compatible solvent (e.g., isopropanol or a mild surfactant solution).

  • Remove the outer sacrificial gloves before touching any common lab equipment (keyboards, doorknobs, or notebooks) to prevent secondary transmission[5].

IV. Decontamination & Disposal Plan

The presence of the chlorine atom in 6-Chloro-4-phenylpyridin-2-ol dictates strict waste segregation protocols to comply with EPA and institutional environmental health and safety (EHS) guidelines.

Spill Response Protocol (Solid Powder):

  • DO NOT dry sweep. Sweeping aerosolizes the powder, drastically increasing inhalation risk.

  • Contain: Cover the spilled powder with a damp absorbent pad (wetted with water or a mild surfactant).

  • Collect: Carefully wipe up the material, folding the pad inward to trap the chemical.

  • Clean: Wash the affected surface with a solvent known to dissolve the compound (e.g., a small amount of acetone or isopropanol), followed by soap and water.

Waste Management:

  • Segregation: All liquid waste containing dissolved 6-Chloro-4-phenylpyridin-2-ol must be strictly deposited into containers labeled "Halogenated Organic Waste." Mixing halogenated waste with non-halogenated streams can lead to highly exothermic reactions during disposal processing and violates environmental incineration regulations.

  • Solid Waste: Contaminated weigh boats, disposable spatulas, and the outer layer of nitrile gloves must be disposed of in solid hazardous waste bins, not standard municipal trash[6].

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory)." osha.gov. Available at:[Link]

  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf. Available at:[Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC. Available at:[Link]

  • University of Southern California Environmental Health & Safety. "Personal Protective Equipment (PPE) Selection." usc.edu. Available at:[Link]

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NAP.edu. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-4-phenylpyridin-2-ol
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6-Chloro-4-phenylpyridin-2-ol
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